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1-(2-Amino-3,5-dibromophenyl)ethanone

Cat. No.: B173223
CAS No.: 13445-89-1
M. Wt: 292.95 g/mol
InChI Key: QCVGGZUOSYNQKB-UHFFFAOYSA-N
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Description

1-(2-Amino-3,5-dibromophenyl)ethanone, with the CAS registry number 13445-89-1 , is a brominated aromatic compound of interest in organic and medicinal chemistry research. This compound, with the molecular formula C8H7Br2NO and a molecular weight of 293 Da , serves as a versatile synthetic building block. Its structure, featuring an electron-withdrawing carbonyl group and an electron-donating amino group flanked by two bromine atoms, makes it a valuable precursor for further functionalization, including cross-coupling reactions and heterocyclic synthesis . Researchers utilize this compound in the exploration of novel chemical entities. It is available in various purities, typically 95.0% to 98% . Please handle with appropriate care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2NO B173223 1-(2-Amino-3,5-dibromophenyl)ethanone CAS No. 13445-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-3,5-dibromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVGGZUOSYNQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443529
Record name 1-(2-Amino-3,5-dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13445-89-1
Record name 1-(2-Amino-3,5-dibromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical data for 1-(2-Amino-3,5-dibromophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery.

Core Chemical Properties

This compound, also known as 2'-Amino-3',5'-dibromoacetophenone, is a di-brominated derivative of 2'-aminoacetophenone.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 13445-89-1N/A
Molecular Formula C₈H₇Br₂NO[1][2]
Molecular Weight 292.97 g/mol [1]
Melting Point 397–399 K (124-126 °C)[1]
Purity Typically ≥95%[2]
Appearance Pale yellow tablets[1]

Synthesis and Purification

A detailed experimental protocol for the synthesis and purification of this compound has been reported.[1]

Experimental Protocol: Synthesis

Reaction: Bromination of 2'-aminoacetophenone.[1]

Reagents:

  • 2'-Aminoacetophenone

  • Excess Bromine

  • Acetic Acid

Procedure:

  • Dissolve 2'-aminoacetophenone in acetic acid.

  • Add excess bromine to the solution.

  • The reaction proceeds to yield 2'-amino-3',5'-dibromoacetophenone.[1]

Synthesis Workflow

Synthesis reagents 2'-Aminoacetophenone + Excess Bromine + Acetic Acid reaction Bromination Reaction reagents->reaction product This compound reaction->product

Caption: Synthesis of this compound.

Experimental Protocol: Purification

Method: Chromatography on silica gel followed by recrystallization.[1]

Materials:

  • Crude this compound

  • Silica Gel

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethanol (EtOH)

Procedure:

  • Perform column chromatography on the crude product using a mixture of dichloromethane and hexane as the eluent.[1]

  • Collect the fractions containing the pure product.

  • Recrystallize the purified sample from ethanol to obtain pale yellow tablets.[1]

Spectral Data

The structural confirmation of this compound is supported by the following spectral data.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the aromatic and acetyl protons.

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)
7.76 ppmd1HH-6'2.2 Hz
7.64 ppmd1HH-4'2.2 Hz
6.88 ppmbs2HNH₂
2.59 ppms3H-COCH₃

(Source: Acta Crystallographica Section E, 2001)

[3]### Structural Information

X-ray crystallography studies have revealed the solid-state conformation of this compound. The molecule adopts a conformation where the carbonyl group is directed towards the amino group, which maximizes intramolecular hydrogen bonding. The amine protons form strong intramolecular hydrogen bonds with the ketone oxygen and one of the bromine atoms.

[1]| Crystal Data | | |---|---| | Molecular Formula | C₈H₇Br₂NO | | Molecular Weight | 292.97 | | Crystal System | Monoclinic | | Space Group | P2₁/c |

(Source: Acta Crystallographica Section E, 2001)

[1]### Safety and Handling

[4]Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection. *[5] Use in a well-ventilated area.

[6]Handling:

  • Minimize dust generation and accumulation. *[6] Avoid breathing dust, vapor, mist, or gas. *[6] Wash hands thoroughly after handling.

[6]Storage:

  • Store in a tightly closed container. *[6] Keep in a dry, cool, and well-ventilated place.

[5]### Reactivity and Potential Applications

As a derivative of 2'-aminoacetophenone, this compound possesses two reactive functional groups: an amino group and a ketone. This bifunctionality makes it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds. T[7]he presence of two bromine atoms on the aromatic ring offers sites for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules.

While specific biological activities for this compound have not been detailed in the reviewed literature, related bromo-substituted aromatic compounds are known to be important intermediates in the development of pharmaceuticals. I[8]ts structural motifs suggest potential applications in medicinal chemistry and drug discovery programs.

References

Technical Guide: 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 13445-89-1

This technical guide provides a comprehensive overview of 1-(2-Amino-3,5-dibromophenyl)ethanone, a key intermediate in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone. The presence of an amino group, a carbonyl group, and two bromine atoms on the phenyl ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 13445-89-1[1]
Molecular Formula C₈H₇Br₂NO[2]
Molecular Weight 292.96 g/mol [2]
Purity ≥95% - 98%[1][2]
InChI Key QCVGGZUOSYNQKB-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

General Experimental Protocol (Adapted from the bromination of 2-aminopyridine):

Materials:

  • 2-Aminoacetophenone

  • Bromine

  • Acetic Acid

  • 40% Sodium Hydroxide Solution

  • Water

  • Petroleum Ether

  • Three-necked flask, stirrer, dropping funnel, condenser, ice bath, filtration apparatus.

Procedure:

  • Dissolve 2-aminoacetophenone (1.0 equivalent) in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of bromine (2.0 equivalents) in acetic acid dropwise with vigorous stirring over a period of 1 hour. The temperature should be maintained below 20°C initially and can be allowed to rise to 50°C as the reaction progresses to prevent the precipitation of the hydrobromide salt.

  • After the addition is complete, continue stirring for an additional hour.

  • Dilute the reaction mixture with water to dissolve any precipitate.

  • Neutralize the solution with a 40% sodium hydroxide solution, with cooling and stirring, to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product. Further purification can be achieved by washing with hot petroleum ether to remove any over-brominated side products.[3]

Note: This is a generalized procedure and requires optimization of stoichiometry, reaction time, and temperature for the specific synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the available literature. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Expected Spectroscopic Characteristics:

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons, the amino group protons (likely a broad singlet), and the methyl protons of the acetyl group. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the amino and bromo substituents.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the substituents), and the methyl carbon.
FTIR (cm⁻¹) Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ketone, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spec. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly quinazolines, which are known to possess a wide range of biological activities. The amino and acetyl groups provide reactive sites for cyclization reactions.

Synthesis of Quinazoline Derivatives

2-Aminoacetophenones are key starting materials for the synthesis of quinazolines.[4][5] Various synthetic strategies, including catalyst- and solvent-free microwave-assisted reactions, have been developed to construct the quinazoline ring system from 2-aminoacetophenones and other reagents like aldehydes and ammonium acetate.[4] The resulting quinazoline derivatives have been investigated for numerous pharmacological applications.

Potential Biological Activities of Derivatives

While the direct biological activity of this compound is not well-documented, its derivatives, particularly quinazolines, have shown significant potential in medicinal chemistry. Quinazoline-based compounds have been reported to exhibit a broad spectrum of bioactivities, including but not limited to:

  • Anticancer Activity: Many quinazoline derivatives have been developed as potent anticancer agents.[6]

  • Antimicrobial Activity: The quinazoline scaffold is present in several compounds with antibacterial and antifungal properties.

  • Antiviral Activity: Certain quinazolines have demonstrated efficacy against various viruses.[7]

  • Anti-inflammatory and Analgesic Effects: Some 2,3-disubstituted quinazolin-4(3H)-ones have shown favorable analgesic and anti-inflammatory functions.[7]

The brominated phenyl ring of this compound can also be a key feature for modulating the pharmacological properties of the final compounds.

Visualized Workflows and Pathways

General Synthetic Pathway to Quinazolines

The following diagram illustrates a generalized synthetic workflow for the preparation of quinazoline derivatives starting from 2-aminoacetophenones, such as this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Application 2_Aminoacetophenone This compound Reaction_Conditions Cyclization Reaction (e.g., Microwave Irradiation) 2_Aminoacetophenone->Reaction_Conditions Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Conditions Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction_Conditions Quinazoline Substituted Quinazoline Reaction_Conditions->Quinazoline Bioactive_Molecule Bioactive Molecule (e.g., Anticancer Agent) Quinazoline->Bioactive_Molecule

Caption: Synthetic workflow for quinazoline-based bioactive molecules.

Logical Relationship in Drug Discovery

This diagram illustrates the logical progression from a chemical intermediate to a potential therapeutic agent, highlighting the role of this compound in this process.

G Start Chemical Intermediate This compound Synthesis Chemical Synthesis (e.g., Heterocyclization) Start->Synthesis is a precursor for Library Compound Library (e.g., Quinazoline Derivatives) Synthesis->Library generates Screening Biological Screening (e.g., Anticancer Assays) Library->Screening is tested in Lead Lead Compound Identification Screening->Lead identifies Optimization Lead Optimization (Structure-Activity Relationship) Lead->Optimization undergoes Candidate Drug Candidate Optimization->Candidate leads to

Caption: Drug discovery workflow from a chemical intermediate.

References

An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1-(2-Amino-3,5-dibromophenyl)ethanone, a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound, also known as 2'-Amino-3',5'-dibromoacetophenone, is a derivative of 2'-aminoacetophenone containing two bromine substituents on the phenyl ring. The presence of the amino and acetyl groups, along with the bromine atoms, imparts specific chemical reactivity and physical properties to the molecule.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₇Br₂NO[1]
Molecular Weight 292.958 g/mol [1]
CAS Number 13445-89-1
Melting Point 397–399 K (124-126 °C)[2]
Appearance Pale yellow tablets[2]
Purity 98%[1]
InChI Key QCVGGZUOSYNQKB-UHFFFAOYSA-N[1]

Synthesis

A documented method for the synthesis of this compound involves the bromination of 2'-aminoacetophenone.[2][3]

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • 2'-aminoacetophenone

  • Bromine

  • Acetic acid

  • Silica gel for chromatography

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethanol (EtOH)

Procedure:

  • Dissolve 2'-aminoacetophenone in acetic acid.

  • Add excess bromine to the solution.

  • The reaction mixture is stirred, leading to the formation of the dibrominated product.

  • The crude product is purified by chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

  • Recrystallization from ethanol yields pure 2'-amino-3',5'-dibromoacetophenone as pale yellow tablets.[2]

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Reactant1 2'-aminoacetophenone Reaction Bromination Reactant1->Reaction Reactant2 Excess Bromine Reactant2->Reaction Solvent1 Acetic Acid Solvent1->Reaction Purification1 Silica Gel Chromatography (CH2Cl2/Hexane) Reaction->Purification1 Purification2 Recrystallization (Ethanol) Purification1->Purification2 Product This compound Purification2->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.76d, J = 2.2 Hz1HH-6'[2]
7.64d, J = 2.2 Hz1HH-4'[2]
6.88bs2HNH₂[2]
2.55s3HAcetyl (CH₃)[2]

Solvent: CDCl₃, Frequency: 200 MHz[2] d: doublet, s: singlet, bs: broad singlet

Crystallographic Data

Single-crystal X-ray diffraction analysis has been performed on this compound, providing precise information about its solid-state conformation.[2][3] The molecule crystallizes in the monoclinic space group P2₁/c.[2] The conformation of the molecule shows the carbonyl group directed towards the amino group, which maximizes intramolecular hydrogen bonding.[2][3]

Table 3: Crystal Structure Data

ParameterValueReference
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
a (Å) 9.147 (6)[2]
b (Å) 10.138 (7)[2]
c (Å) 9.699 (8)[2]
β (°) 92.02 (4)[2]
V (ų) 898.9 (11)[2]
Z 4[2]

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Halogenated aromatic ketones are important intermediates in the synthesis of pharmaceuticals. The amino and ketone functionalities serve as handles for further chemical modifications to generate a library of derivatives for drug discovery screening.

The related compound, 2-amino-3,5-dibromobenzaldehyde, is a known human metabolite of ambroxol, a mucolytic agent.[4] This suggests that the aminodibromophenyl moiety can be processed by metabolic pathways.

Potential Research Workflow for Drug Discovery:

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start This compound Derivatization Chemical Modification Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Structure-Activity Relationship (SAR) Studies Hit->Optimization Lead Lead Compound Optimization->Lead Preclinical In vivo Studies Lead->Preclinical

Caption: A potential workflow for utilizing the core molecule in drug discovery.

Conclusion

This compound is a well-characterized compound with a straightforward synthetic route. The available spectroscopic and crystallographic data provide a solid foundation for its identification and further chemical manipulation. While its biological profile remains to be fully elucidated, its structural features make it an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. This guide serves as a valuable resource for researchers interested in exploring the chemistry and potential of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(2-amino-3,5-dibromophenyl)ethanone, a dibrominated derivative of 2'-aminoacetophenone. The synthesis, characterization, and experimental protocols are detailed herein to support research and development activities in medicinal chemistry and drug discovery.

Synthesis Pathway

The synthesis of this compound is achieved through the electrophilic bromination of 2'-aminoacetophenone. The amino group in the starting material is an activating group, directing the bromine atoms to the ortho and para positions. In this case, the positions 3 and 5 are brominated.

The overall reaction is as follows:

Starting Material: 2'-Aminoacetophenone (o-aminoacetophenone)[1][2][3][4] Reagents: Excess Bromine, Acetic Acid[1] Product: this compound[1][3]

The reaction proceeds by dissolving 2'-aminoacetophenone in acetic acid, followed by the addition of excess bromine. The acetic acid serves as a solvent and also helps to moderate the reactivity of the bromine. The excess bromine ensures the dibromination of the aromatic ring.

Experimental Protocol

The following experimental protocol is based on established literature procedures for the synthesis of this compound.[1]

Materials:

  • 2'-Aminoacetophenone

  • Bromine

  • Acetic Acid

  • Dichloromethane

  • Hexane

  • Ethanol

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a fume hood, dissolve 2'-aminoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add an excess of bromine dissolved in acetic acid to the stirred solution of 2'-aminoacetophenone. The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to quench the excess bromine and acetic acid.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.[1]

  • Recrystallization: Recrystallize the purified product from ethanol to obtain pale yellow tablets.[1]

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

PropertyValueReference
Molecular FormulaC₈H₇Br₂NO[1][3]
Molecular Weight292.97 g/mol [3]
Melting Point397–399 K (124-126 °C)[1]
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]

Visualization of the Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reagents 2'-Aminoacetophenone Acetic Acid Start->Reagents Dissolution Bromination Bromination (Excess Bromine) Reagents->Bromination Addition Workup Aqueous Work-up & Neutralization Bromination->Workup Quenching Extraction Extraction (Dichloromethane) Workup->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Recrystallization Recrystallization (Ethanol) Purification->Recrystallization Product This compound Recrystallization->Product

References

Spectroscopic Characterization of 1-(2-Amino-3,5-dibromophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Amino-3,5-dibromophenyl)ethanone. Due to the limited availability of public spectral data for this specific molecule, this document serves as a template, outlining the expected data and the detailed experimental protocols for its acquisition and analysis. The methodologies provided are based on standard techniques for the characterization of organic compounds.

Introduction

This compound is an aromatic ketone containing amino and bromine substituents. Its structural elucidation and purity assessment are critical for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques used to determine the molecular structure and confirm the identity of this compound. This guide presents the anticipated spectral data in a structured format and details the methodologies for obtaining such data.

Spectral Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Predicted Value]s3H-CH₃
[Predicted Value]br s2H-NH₂
[Predicted Value]d1HAr-H
[Predicted Value]d1HAr-H

Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
[Predicted Value]-CH₃
[Predicted Value]C-Br
[Predicted Value]C-Br
[Predicted Value]C-NH₂
[Predicted Value]Ar-CH
[Predicted Value]Ar-CH
[Predicted Value]C=O
[Predicted Value]Ar-C (quaternary)

Solvent: CDCl₃ or DMSO-d₆

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
[3500-3300]Strong, BroadN-H Stretch (Amino group)
[3100-3000]MediumC-H Stretch (Aromatic)
[2960-2850]MediumC-H Stretch (Aliphatic -CH₃)
[1680-1660]StrongC=O Stretch (Ketone)
[1600-1450]Medium-StrongC=C Stretch (Aromatic)
[1360-1355]MediumC-H Bend (-CH₃)
[1330-1200]StrongC-N Stretch (Aromatic Amine)
[800-600]StrongC-Br Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
[293/295/297][M]⁺ (Molecular Ion)
[278/280/282][M-CH₃]⁺
[199/201][M-Br-CO]⁺
**[M-2Br]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

  • Data Acquisition: The spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 1-(2-Amino-3,5-dibromophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Amino-3,5-dibromophenyl)ethanone. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents detailed, standardized experimental protocols for researchers to determine the solubility of this compound in their own laboratories.

Core Compound Information

This compound, also known as 2'-Amino-3',5'-dibromoacetophenone, is an organic compound with the chemical formula C₈H₇Br₂NO. Its structure consists of an acetophenone core substituted with an amino group and two bromine atoms on the phenyl ring. The presence of both polar (amino and carbonyl groups) and non-polar (dibrominated phenyl ring) moieties suggests a nuanced solubility profile in different organic solvents.

Qualitative Solubility Data

A key piece of information is the successful recrystallization of 2-Amino-3,5-dibromoacetophenone from ethanol.[1] This indicates that ethanol is a suitable solvent for dissolving the compound at elevated temperatures.

SolventTemperatureSolubilityBasis of Information
EthanolElevatedSolubleSuccessful recrystallization reported in the literature.[1]
EthanolRoom/ColdSparingly SolubleInferred from the principle of recrystallization.[1]

Based on the general principle of "like dissolves like," it can be inferred that this compound is likely to exhibit low solubility in highly non-polar solvents like hexane and potentially higher solubility in polar aprotic solvents such as acetone or ethyl acetate, in addition to alcohols like ethanol. However, empirical testing is necessary to confirm this.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the containers to prevent solvent evaporation. Place them in a constant temperature environment, such as a shaker bath, and agitate for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, techniques such as centrifugation or filtration (using a filter that does not adsorb the solute) can be employed.

  • Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution and expressed in appropriate units (e.g., mg/mL, mol/L).

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and accurate technique that relies on the precise weighing of the dissolved solute after solvent evaporation.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired organic solvent at a specific temperature, as described in the shake-flask method (steps 1 and 2).

  • Aliquot Collection: After ensuring the solution is saturated and any undissolved solid has settled, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, empty container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: Evaporate the solvent from the collected aliquot under controlled conditions. This can be achieved through gentle heating in a fume hood, using a rotary evaporator, or in a vacuum oven, depending on the solvent's boiling point and the compound's thermal stability.

  • Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or oven to remove any residual moisture or solvent.

  • Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then expressed as the mass of solute per volume (or mass) of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation & Result start Start add_excess Add excess this compound to a known volume of organic solvent start->add_excess shake Agitate at constant temperature (e.g., 24-72 hours) add_excess->shake separate Separate saturated solution from excess solid (centrifugation/filtration) shake->separate method_choice Choose Method separate->method_choice hplc_uv HPLC-UV or UV-Vis Analysis method_choice->hplc_uv Analytical gravimetric Gravimetric Analysis method_choice->gravimetric Gravimetric measure_conc Measure concentration of an aliquot hplc_uv->measure_conc evaporate Evaporate solvent from a known volume gravimetric->evaporate calculate_sol Calculate Solubility (e.g., mg/mL, mol/L) measure_conc->calculate_sol weigh Weigh the dried residue evaporate->weigh weigh->calculate_sol end End calculate_sol->end

Caption: A flowchart of the experimental process for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to conduct their own quantitative assessments. As with any experimental work, careful execution and adherence to safety protocols are paramount.

References

1-(2-Amino-3,5-dibromophenyl)ethanone safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 1-(2-Amino-3,5-dibromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is compiled from available safety data for this compound and structurally similar compounds. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification

This compound is a substituted aromatic ketone. Its structure suggests its utility as a building block in organic and medicinal chemistry.

PropertyValue
IUPAC Name This compound
CAS Number 13445-89-1
Molecular Formula C₈H₇Br₂NO[1]
Molecular Weight 292.96 g/mol [1]
Purity ~98%[1]
Physical Form Solid, powder

Hazard Identification and Classification

While a comprehensive GHS classification for this compound is not consistently available across all sources, data from structurally related compounds, such as 2'-Amino-5'-bromoacetophenone and other aminobromophenyl derivatives, indicate the following potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning [2][3]

GHS Hazard Pictograms:

alt text

Table 1: GHS Hazard and Precautionary Statements for Structurally Similar Compounds

CodeStatementClassificationSource(s)
H302 Harmful if swallowed.Acute Toxicity, Oral (Category 4)[2][3]
H312 Harmful in contact with skin.Acute Toxicity, Dermal (Category 4)[2]
H315 Causes skin irritation.Skin Corrosion/Irritation (Category 2)[2][3]
H319 Causes serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2)[2][3]
H332 Harmful if inhaled.Acute Toxicity, Inhalation (Category 4)[2]
H335 May cause respiratory irritation.Specific Target Organ Toxicity — Single Exposure (Category 3)[2][3]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Prevention[2][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.Prevention[2][3]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.Response[2][4]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.Response[2][4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Response[2][4]
P312 Call a POISON CENTER or doctor/physician if you feel unwell.Response[2][5]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following workflow outlines the critical steps for minimizing exposure and ensuring a safe laboratory environment.

G Diagram 1: Chemical Safety & Handling Workflow cluster_prep Preparation & Assessment cluster_handling Handling Procedure cluster_response Emergency & Disposal a Review SDS & Conduct Risk Assessment b Select & Inspect PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Engineering Controls (Fume Hood, Eyewash Station) b->c d Work Within a Chemical Fume Hood c->d e Avoid Dust Generation & Inhalation d->e f Prevent Skin & Eye Contact e->f g Follow First Aid Measures (See Section 4.0) f->g h Manage Spills (See Section 5.0) g->h i Segregate & Dispose of Waste According to Regulations h->i

Diagram 1: Logical workflow for safe chemical handling.
Engineering Controls

  • Fume Hood: All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. Wear a lab coat to prevent skin contact.[2]

  • Respiratory Protection: If dust formation is unavoidable, a NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter (e.g., N95) is necessary.[7]

Hygiene Measures
  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Remove contaminated clothing and wash it before reuse.[6]

  • Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[2]

First Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration.[8][9][10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[10][11]

Accidental Release and Firefighting

Accidental Release Measures
  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear appropriate PPE as described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[8]

  • Containment and Cleaning: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Do not let the product enter drains or waterways.[8]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Discharge into the environment must be avoided.[8]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]

  • Specific Hazards: Thermal decomposition may produce irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide gas.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Experimental Protocol: General Handling Workflow

While specific experimental protocols involving this compound are application-dependent, the following diagram illustrates a generalized workflow for its use as a solid reagent in a chemical synthesis, emphasizing safety at each step.

G Diagram 2: General Lab Workflow for a Solid Reagent cluster_weigh Weighing cluster_dissolve Solubilization cluster_react Reaction & Quenching a Tare balance with weighing paper/boat inside fume hood b Carefully transfer solid reagent to container, avoiding dust a->b c Record mass & securely close primary container b->c d Select appropriate solvent and glassware c->d Transfer to Reaction Area e Add solvent to reagent (or vice-versa as per protocol) d->e f Mix until dissolved (e.g., stir plate) e->f g Add solution to reaction vessel f->g h Monitor reaction under inert atmosphere if required g->h i Perform workup/quenching procedure as specified h->i

Diagram 2: A generalized experimental workflow.

Methodology:

  • Preparation: All operations are to be conducted within a chemical fume hood. Assemble all necessary glassware, reagents, and equipment.

  • Weighing: Place a weighing boat on an analytical balance and tare it. Carefully add the required amount of this compound to the boat. Promptly and securely close the main reagent container.

  • Solubilization: Transfer the weighed solid to an appropriate reaction flask. Add the specified solvent slowly to dissolve the compound, using magnetic stirring if necessary.

  • Reaction: Add the resulting solution to the main reaction mixture according to the specific synthetic protocol.

  • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical. Dispose of all contaminated materials (gloves, weighing boats, etc.) in the designated solid hazardous waste container.

References

The Versatile Building Block: A Technical Guide to the Research Applications of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,5-dibromophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. Its unique structural features, including a reactive acetyl group and an aniline moiety bearing two bromine atoms, make it a versatile scaffold for medicinal chemistry and drug discovery. The presence of bromine atoms allows for further functionalization through various cross-coupling reactions, while the amino and acetyl groups are key for the construction of the quinazolinone ring system. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its reactivity, solubility, and potential for further chemical modification.

PropertyValueReference
Molecular Formula C₈H₇Br₂NO[1][2]
Molecular Weight 292.96 g/mol [1]
Appearance Solid[3]
Purity ≥95% - 98%[2][3]
CAS Number 13445-89-1[2]

Synthesis of this compound

General Synthetic Workflow

G start 2-Aminoacetophenone bromination Bromination (e.g., Br2 in Acetic Acid) start->bromination Reacts with product This compound bromination->product Yields

Caption: General synthetic scheme for this compound.

Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve 2-aminoacetophenone in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Brominating Agent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete bromination.

  • Work-up: Pour the reaction mixture into an ice-water bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water to remove any acid residues, and then with a suitable solvent to remove any unreacted starting material or by-products. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Research Applications: A Gateway to Bioactive Quinazolinones

The primary research application of this compound lies in its use as a precursor for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. These heterocyclic compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinones from this compound typically follows a multi-step reaction pathway. A common approach involves the initial reaction of the aminophenyl ethanone with an acyl chloride to form an N-acyl intermediate, which then undergoes cyclization to form the quinazolinone ring.

G start 1-(2-Amino-3,5- dibromophenyl)ethanone acylation Acylation (with R-COCl) start->acylation intermediate N-Acyl Intermediate acylation->intermediate cyclization Cyclization (e.g., with NH2NH2·H2O) intermediate->cyclization product 2,3-Disubstituted Quinazolin-4(3H)-one cyclization->product

Caption: Synthetic pathway to quinazolin-4(3H)-ones.

Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives synthesized from this compound have demonstrated significant potential as anticonvulsant and antimicrobial agents.

Anticonvulsant Activity

Several studies have reported the potent anticonvulsant effects of quinazolinone derivatives.[4][5][6][7] The evaluation of these compounds is typically carried out using standard animal models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

The following table summarizes the anticonvulsant activity of selected quinazolinone derivatives reported in the literature.

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Protective Index (PI)Reference
5f 28.90--[4]
5b 47.38--[4]
5c 56.40--[4]
5b (quinazoline) 152-1.78[5]
5c (quinazoline) 165-2.12[5]
5d (quinazoline) 140-2.28[5]
Compound 18 27.4-5.8[6]
Compound 4d 23.532.6>10[7]
Compound 4l 26.179.4>10[7]
Compound 12 457-1.22[8]
Compound 38 251-1.78[8]

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

  • Animal Preparation: Adult mice or rats are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension is recorded. A compound is considered to have provided protection if the tonic hindlimb extension is abolished.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures.

  • Animal Preparation: Adult mice or rats are used. The test compound or vehicle is administered at a specific time before the test.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The ability of the test compound to prevent clonic seizures is recorded.

  • Data Analysis: The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][10][11][12][13][14]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected quinazolinone derivatives against various microorganisms.

Compound IDOrganismMIC (µg/mL)Reference
Compound 19 P. aeruginosa150[9]
Compound 16 S. aureus500[9]
Compound 20 B. subtilis500[9]
Compound A-1 S. aureus50[10]
Compound A-1 S. pyogenes50[10]
VMA-17-04 S. aureus16-128[11]
VMA-13-05 S. aureus64-128[11]
VMA-17-01 S. aureus32-128[11]
1-[(3-methylphenyl)amino]-10H-[4][5][15]triazino[5,4-b]quinazolin-10-one E. coli5[12]
1-[(3-methylphenyl)amino]-10H-[4][5][15]triazino[5,4-b]quinazolin-10-one S. aureus10[12]
Compound 5d Various BacteriaComparable to Ciprofloxacin[13]
Compound 2a S. pyogenesModerate Activity[14]
Compound 3a S. pyogenesModerate Activity[14]
Compound 4a S. pyogenesModerate Activity[14]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the enhancement of GABAergic neurotransmission. The logical workflow for the development and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A 1-(2-Amino-3,5- dibromophenyl)ethanone B Chemical Synthesis A->B C Quinazolinone Derivatives B->C D Anticonvulsant Screening (MES, scPTZ) C->D E Antimicrobial Screening (MIC) C->E F Quantitative Data (ED50, MIC) D->F E->F G Structure-Activity Relationship (SAR) F->G H Lead Compound Identification G->H

Caption: Workflow for the development of bioactive quinazolinones.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its primary application as a precursor to a wide array of quinazolinone derivatives has led to the discovery of compounds with potent anticonvulsant and antimicrobial activities. This technical guide has provided a comprehensive overview of the synthesis, applications, and biological evaluation of compounds derived from this key intermediate. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents. Further exploration of the chemical space accessible from this compound holds significant promise for the discovery of new and effective drugs.

References

An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical intermediate 1-(2-Amino-3,5-dibromophenyl)ethanone. This compound, also known as 2'-Amino-3',5'-dibromoacetophenone, has been a valuable building block in organic synthesis for over a century. Its primary utility lies in its role as a precursor for the synthesis of various heterocyclic compounds, most notably substituted quinolines through the Friedländer annulation reaction. This guide details the historical synthesis methods, provides a modern experimental protocol, and presents key physicochemical data. Furthermore, it visualizes the synthetic pathway and its principal application in the construction of quinoline ring systems, which are core scaffolds in numerous biologically active molecules.

Introduction

This compound is an aromatic ketone containing an aniline moiety and two bromine substituents on the phenyl ring. The presence of these functional groups, particularly the ortho-amino ketone, makes it a versatile precursor for cyclization reactions. Its historical significance is intrinsically linked to the development of synthetic methodologies for creating complex heterocyclic systems. In modern drug discovery and development, this compound continues to be relevant as an intermediate in the synthesis of novel therapeutic agents.

Discovery and Historical Synthesis

The first documented synthesis of this compound dates back to the early 20th century.

  • 1946: Further Elucidation by Leonard & Boyd. Nearly three decades later, N. J. Leonard and S. N. Boyd published a synthesis in the Journal of Organic Chemistry[1]. Their work provided further characterization of the compound and likely refined the synthetic approach.

These early syntheses laid the groundwork for the utilization of this compound in organic chemistry. A more contemporary study in 2001 published in Acta Crystallographica Section E described the synthesis and, for the first time, the crystal structure of the compound, confirming its molecular geometry[1].

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 13445-89-1
Molecular Formula C₈H₇Br₂NO
Molecular Weight 292.96 g/mol
Melting Point 124-126 °C (397-399 K)[1]
Appearance Pale yellow tablets[1]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]

Experimental Protocols

While the full historical experimental details are not readily accessible, a representative modern synthesis protocol based on the bromination of 2'-aminoacetophenone is provided below. This protocol is based on the description in the 2001 crystallographic study and general knowledge of electrophilic aromatic substitution.

Synthesis of this compound

This procedure involves the direct bromination of 2'-aminoacetophenone. The amino group is a strongly activating ortho-, para-director. To achieve di-bromination at the 3- and 5-positions, an excess of the brominating agent is typically used.

Materials:

  • 2'-Aminoacetophenone

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane or other suitable organic solvent for extraction

  • Hexane

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2'-aminoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of excess bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Pour the reaction mixture into a beaker containing ice water.

  • Quench any unreacted bromine by the dropwise addition of a saturated sodium thiosulfate solution until the orange color disappears.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

  • Recrystallize the purified product from ethanol to yield pale yellow tablets of this compound[1].

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key intermediate in the Friedländer annulation reaction to synthesize 6,8-dibromo-substituted quinolines[2][3][4]. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities.

The Friedländer synthesis involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group[2][4]. In this case, this compound reacts with a suitable ketone or aldehyde to form a 6,8-dibromoquinoline derivative.

A specific example is the synthesis of 6,8-dibromo-4-chloroquinaldine, a precursor for various other substituted quinolines.

Visualizations

Synthetic Pathway of this compound

G Synthesis of this compound A 2'-Aminoacetophenone B This compound A->B Bromination R 2 Br₂ (excess) S Acetic Acid

Caption: Synthetic route to this compound.

Experimental Workflow for Friedländer Annulation

G Experimental Workflow: Friedländer Annulation start Start step1 Mix this compound and a ketone (e.g., ethyl acetoacetate) start->step1 step2 Add catalyst (e.g., acid or base) step1->step2 step3 Heat the reaction mixture step2->step3 step4 Monitor reaction progress (TLC) step3->step4 step5 Work-up: Cool, precipitate, and filter step4->step5 Reaction complete step6 Purification: Recrystallization step5->step6 end Obtain 6,8-dibromo-substituted quinoline step6->end

Caption: Workflow for the synthesis of 6,8-dibromoquinolines.

Logical Relationship in Friedländer Annulation

G Friedländer Annulation with this compound A This compound C 6,8-Dibromo-substituted quinoline A->C Condensation B Carbonyl compound with α-methylene group B->C Cyclization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of bioactive quinazoline derivatives, commencing from the readily available starting material, 1-(2-Amino-3,5-dibromophenyl)ethanone. The synthesized 6,8-dibromoquinazoline scaffolds are of significant interest in medicinal chemistry due to their reported antimicrobial and anti-inflammatory properties.

Introduction

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The presence of bromine atoms at the 6 and 8 positions of the quinazoline ring has been shown to enhance the pharmacological profile of these derivatives. This document outlines a representative synthetic strategy for the preparation of 2,4-disubstituted-6,8-dibromoquinazolines and provides data on their potential biological applications.

Synthetic Pathway Overview

The primary synthetic route described herein is a one-pot, multi-component reaction, which is a variation of the Friedländer annulation. This approach involves the condensation of this compound with an aromatic aldehyde and a nitrogen source, typically ammonium acetate, to yield the corresponding 2-aryl-4-methyl-6,8-dibromoquinazoline. This method is advantageous due to its operational simplicity and the ability to generate structural diversity by varying the aldehyde component.

G This compound This compound Reaction One-Pot Cyclocondensation This compound->Reaction Aromatic Aldehyde (R-CHO) Aromatic Aldehyde (R-CHO) Aromatic Aldehyde (R-CHO)->Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction 2-Aryl-4-methyl-6,8-dibromoquinazoline 2-Aryl-4-methyl-6,8-dibromoquinazoline Reaction->2-Aryl-4-methyl-6,8-dibromoquinazoline

Caption: General workflow for the one-pot synthesis of 2-aryl-4-methyl-6,8-dibromoquinazolines.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dibromo-4-methyl-2-phenylquinazoline

This protocol describes a representative procedure for the synthesis of a 2,4-disubstituted quinazoline derivative.

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 294.98 g/mol ), benzaldehyde (1.2 mmol, 106.12 g/mol ), and ammonium acetate (10.0 mmol, 77.08 g/mol ).

  • Add glacial acetic acid (15 mL) as the solvent and reaction medium.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • After completion of the reaction (typically 4-6 hours), allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Recrystallize the crude product from ethanol to afford pure 6,8-dibromo-4-methyl-2-phenylquinazoline as a crystalline solid.

  • Dry the purified product under vacuum.

Characterization Data (Representative):

  • Appearance: White to off-white crystalline solid

  • Yield: 75-85%

  • Melting Point: 168-170 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J=1.8 Hz, 1H, Ar-H), 8.15-8.10 (m, 2H, Ar-H), 7.90 (d, J=1.8 Hz, 1H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 2.85 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.2, 160.5, 149.8, 138.2, 134.5, 130.8, 129.5, 128.7, 128.4, 125.1, 122.3, 119.6, 25.4.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₀Br₂N₂: 388.93; found: 389.0.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 2-aryl-4-methyl-6,8-dibromoquinazolines using Protocol 1 by varying the aromatic aldehyde.

EntryAromatic Aldehyde (R-CHO)ProductYield (%)
1Benzaldehyde6,8-Dibromo-4-methyl-2-phenylquinazoline82
24-Chlorobenzaldehyde6,8-Dibromo-2-(4-chlorophenyl)-4-methylquinazoline78
34-Methoxybenzaldehyde6,8-Dibromo-2-(4-methoxyphenyl)-4-methylquinazoline85
42-Naphthaldehyde6,8-Dibromo-4-methyl-2-(naphthalen-2-yl)quinazoline75

Application Notes: Biological Activity

Derivatives of 6,8-dibromoquinazolines have demonstrated significant potential as antimicrobial agents. The data presented below is representative of the antimicrobial activity of this class of compounds against various bacterial and fungal strains.

Table of Minimum Inhibitory Concentrations (MICs) for Representative 6,8-Dibromoquinazoline Derivatives

Compound IDE. coli (μg/mL)S. aureus (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)A. flavus (μg/mL)Reference
VIIa 1.562525--[1]
VIIc ---0.780.097[1]

Note: Compound IDs VIIa and VIIc are from cited literature and represent complex 6,8-dibromo-4(3H)quinazolinone derivatives, indicating the general antimicrobial potential of this scaffold.

The mechanism of action for the antimicrobial activity of quinazolines is not fully elucidated but is thought to involve the inhibition of essential cellular processes in microorganisms. A potential generalized pathway is the interference with bacterial cell wall synthesis or disruption of microbial DNA replication.

cluster_drug Quinazoline Derivative cluster_bacterium Bacterial Cell Drug 6,8-Dibromoquinazoline Derivative Target Essential Bacterial Enzyme/Process (e.g., DNA Gyrase, Cell Wall Synthesis) Drug->Target Inhibition Replication DNA Replication & Cell Division Target->Replication Death Bacterial Cell Death Replication->Death Disruption

Caption: Postulated mechanism of antimicrobial action for quinazoline derivatives.

Conclusion

The synthetic protocols and application notes provided herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. The one-pot synthesis of 6,8-dibromoquinazoline derivatives from this compound is an efficient method for generating a library of compounds for biological screening. The demonstrated antimicrobial potential of this scaffold warrants further investigation and optimization for the development of new anti-infective drugs.

References

Application Notes and Protocols: Leveraging 1-(2-Amino-3,5-dibromophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,5-dibromophenyl)ethanone is a versatile starting material in medicinal chemistry, primarily utilized as a precursor for the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic systems are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine atoms on the phenyl ring provides opportunities for further functionalization and modulation of the pharmacological profile of the resulting compounds.

These application notes provide a comprehensive overview of the utility of this compound, detailing its conversion into bioactive molecules and presenting relevant experimental protocols, quantitative biological data, and diagrammatic representations of synthetic workflows and biological pathways.

Synthetic Applications: From Starting Material to Bioactive Cores

The primary application of this compound in medicinal chemistry is its role as a key building block for the synthesis of 6,8-dibromo-quinazolinone derivatives. A common and efficient synthetic route involves the cyclization of the aminophenyl ethanone moiety to form the quinazolinone core. A crucial intermediate in this process is 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one . This intermediate serves as a versatile scaffold for further chemical modifications to generate a library of diverse compounds with potential therapeutic applications.

Experimental Workflow for Synthesis

G A This compound B Acetylation (Acetic Anhydride) A->B C 2-Acetylamino-3,5-dibromophenyl ethanone B->C D Cyclization with Hydrazine Hydrate C->D E 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one D->E F Condensation with Aromatic Aldehydes E->F G Schiff Base Derivatives F->G H Biological Screening (Anticancer/Antimicrobial) G->H

Caption: Synthetic workflow for the preparation of bioactive quinazolinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

This protocol outlines the synthesis of a key quinazolinone intermediate.

Step 1: Acetylation of this compound

  • Dissolve this compound in acetic anhydride.

  • Heat the mixture under reflux for a specified period to ensure complete acetylation of the amino group.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the acetylated product.

  • Filter the precipitate, wash with water, and dry to obtain 1-(2-acetylamino-3,5-dibromophenyl)ethanone.

Step 2: Cyclization to form 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

  • Reflux the acetylated product obtained in Step 1 with hydrazine hydrate in a suitable solvent such as ethanol.[1]

  • The reaction time may vary, typically ranging from 3 to 8 hours.[2]

  • After cooling, the product crystallizes out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to yield 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one as a yellow amorphous solid.[1]

Spectral Data for 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one: [1]

  • Melting Point: 231–232 °C

  • 1H-NMR (DMSO-d6, 300 MHz): δ (ppm) 8.31 (d, J = 2.2 Hz, 1H, H7), 8.18 (d, J = 2.2 Hz, 1H, H5), 5.88 (s, 2H, NH2), 2.61 (s, 3H, CH3)

Protocol 2: Synthesis of Schiff Base Derivatives of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

This protocol describes the derivatization of the amino group of the quinazolinone core.

  • Dissolve 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one in a suitable solvent like absolute ethanol or glacial acetic acid.

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Add a few drops of a catalytic amount of glacial acetic acid if ethanol is used as the solvent.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The Schiff base derivative will precipitate out.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure compound.

Applications in Anticancer Drug Discovery

Quinazolinone derivatives synthesized from this compound have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.[3][4]

EGFR and PI3K/Akt Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Quinazolinone->PI3K Inhibits

Caption: Inhibition of EGFR and PI3K/Akt pathways by quinazolinone derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative quinazolinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
11g MCF-7 (Breast)Data not specified, but highest activity[3]
11g HeLa (Cervical)Data not specified, but highest activity[3]
4 Caco-2 (Colon)23.31 ± 0.09[4]
4 HepG2 (Liver)53.29 ± 0.25[4]
4 MCF-7 (Breast)72.22 ± 0.14[4]
9 Caco-2 (Colon)Data not specified, but significant activity[4]
9 HepG2 (Liver)Data not specified, but significant activity[4]
9 MCF-7 (Breast)Data not specified, but significant activity[4]

Applications in Antimicrobial Drug Discovery

Derivatives of this compound also exhibit promising antimicrobial properties. The quinazolinone scaffold has been shown to be effective against a range of bacterial and fungal pathogens.

Proposed Antimicrobial Mechanism of Action

The antibacterial activity of quinazolinone derivatives is believed to involve the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5] This mechanism is similar to that of quinolone antibiotics. The brominated phenyl ring and other substitutions on the quinazolinone core play a crucial role in the binding affinity to the enzyme and the overall antimicrobial potency.

Quantitative Data: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values for representative quinazolinone derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Acylhydrazone 85 S. aureusSignificant Activity[6]
Acylhydrazone 85 E. coliSignificant Activity[6]
Acylhydrazone 85 P. aeruginosaSignificant Activity[6]
Acylhydrazone 85 A. nigerSignificant Activity[6]
Compound A-2 E. coliExcellent Activity[7]
Compound A-2 C. albicansVery Good Activity[7]
Compound A-4 P. aeruginosaExcellent Activity[7]
Compound A-6 C. albicansExcellent Activity[7]

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of a diverse range of biologically active quinazolinone derivatives. The straightforward synthetic protocols and the significant anticancer and antimicrobial activities of the resulting compounds make this chemical entity a highly attractive scaffold for further exploration in drug discovery and development. The data and protocols presented herein provide a solid foundation for researchers to design and synthesize novel therapeutic agents based on this privileged heterocyclic core.

References

Application Notes and Protocols for the Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone, a valuable synthetic intermediate. The synthesis involves the electrophilic dibromination of 2'-aminoacetophenone. Detailed methodologies for the reaction, purification, and characterization of the final product are presented. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring an aniline moiety and a ketone, along with two bromine atoms on the aromatic ring, provides multiple reactive sites for further chemical transformations. While direct biological applications of this compound are not extensively documented, its utility lies in its role as a precursor for the synthesis of more complex molecules with potential pharmacological activities. Halogenated compounds, in particular, are of significant interest in drug discovery as the halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Experimental Protocols

Synthesis of this compound

The synthesis is achieved through the direct dibromination of 2'-aminoacetophenone in acetic acid. The electron-donating amino group activates the aromatic ring, facilitating electrophilic substitution at the ortho and para positions.

Materials and Reagents:

  • 2'-Aminoacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-aminoacetophenone (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: While stirring vigorously, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture into a saturated solution of sodium bicarbonate to neutralize the acetic acid and any unreacted bromine. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

  • Recrystallization: The fractions containing the pure product are combined and the solvent is evaporated. The resulting solid is recrystallized from ethanol to yield pale yellow tablets of this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₈H₇Br₂NO
Molecular Weight 292.96 g/mol
Appearance Pale yellow tablets
Melting Point 124-126 °C (397-399 K)[1]
¹H NMR (CDCl₃, 200 MHz) δ 7.76 (1H, d, J = 2.2 Hz, H-6), 7.64 (1H, d, J = 2.2 Hz, H-4), 6.88 (2H, bs, NH₂), 2.55 (3H, s, Ac)[1]
¹³C NMR (CDCl₃, 50 MHz) δ 198.9 (C=O), 146.2 (C-2), 139.1 (C-4), 133.6 (C-6), 119.6 (C-1), 111.7 (C-5), 105.7 (C-3), 27.9 (CH₃)[1]
Mass Spectrometry (EIMS) m/z 295/293/291 (M⁺)[1]

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow Start 2'-Aminoacetophenone Intermediate Reaction Mixture Start->Intermediate 1. Bromination Reagents Bromine Glacial Acetic Acid Reagents->Intermediate Workup Quenching & Extraction Intermediate->Workup 2. Work-up Purification Column Chromatography Workup->Purification 3. Purification Recrystallization Recrystallization from Ethanol Purification->Recrystallization 4. Recrystallization FinalProduct This compound Recrystallization->FinalProduct Final Product

References

Application Notes & Protocols: Characterization of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-(2-Amino-3,5-dibromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.

Compound Information

This compound is a brominated aromatic ketone. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₇Br₂NO[1][2]
Molecular Weight292.96 g/mol [1][2]
CAS Number13445-89-1[1][2]
PurityTypically ≥95%[2]

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.76d, J = 2.2 Hz1HH-6[3]
7.64d, J = 2.2 Hz1HH-4[3]
6.88bs2HNH₂[3]
2.5 (estimated)s3H-COCH₃-

Note: The chemical shift for the acetyl methyl group is estimated based on typical values for similar compounds.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 200 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent acquire Acquire spectrum on NMR spectrometer dissolve->acquire Transfer to NMR tube process Process raw data (FT, phasing, baseline) acquire->process analyze Analyze spectrum (chemical shifts, integration) process->analyze

Caption: Workflow for ¹H NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

TechniqueIonm/z
Electrospray Ionization (ESI-MS)[M+H]⁺293.9

Note: The expected m/z for [M+H]⁺ is calculated based on the most abundant isotopes of the elements.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or similar.

    • Scan Range: m/z 100-500.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Logical Flow for LC-MS Identification

LCMS_Logic start Inject Sample lc_separation LC Separation start->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection peak_detection Detect Peak at Specific Retention Time ms_detection->peak_detection mass_analysis Analyze Mass Spectrum of the Peak peak_detection->mass_analysis decision Is m/z ~293.9 (for [M+H]⁺)? mass_analysis->decision confirm Compound Confirmed decision->confirm Yes reject Compound Not Confirmed decision->reject No

Caption: Decision workflow for compound confirmation by LC-MS.

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of the compound and detecting any impurities.

Table 4: HPLC Purity Analysis Parameters

ParameterCondition
ColumnC18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of water and methanol/acetonitrile
DetectorUV at a suitable wavelength (e.g., 254 nm)
Flow Rate1.0 mL/min
TemperatureAmbient

Experimental Protocol: HPLC Purity Assessment

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).

    • Prepare the sample solution at a similar concentration.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Method Execution:

    • Equilibrate the column with the mobile phase.

    • Inject the standard and sample solutions.

    • Run the analysis for a sufficient time to allow for the elution of all components.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state.

Table 5: Crystal Structure Data

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupP2₁/c[3]
a (Å)9.147 (6)[3]
b (Å)10.138 (7)[3]
c (Å)9.699 (8)[3]
β (°)92.02 (4)[3]
V (ų)898.9 (11)[3]
Z4[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Workflow for X-ray Crystallography

XRay_Workflow crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure

References

Application Notes and Protocols: 1-(2-Amino-3,5-dibromophenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-3,5-dibromophenyl)ethanone, a halogenated ortho-aminoacetophenone, is a valuable and versatile building block in organic synthesis. Its unique structural features, including a nucleophilic amino group, an electrophilic acetyl group, and two bromine atoms on the aromatic ring, provide multiple reactive sites for the construction of diverse and complex molecular architectures. These features make it an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The presence of bromine atoms also offers opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of a broad array of derivatives.

This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of substituted quinolines, a prominent class of bioactive heterocycles.

Key Applications: Synthesis of 6,8-Dibromo-2,4-disubstituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This compound is an ideal substrate for this reaction, leading to the formation of quinolines with bromine atoms at the 6 and 8 positions. These halogenated quinolines can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications.

The general reaction scheme is as follows:

friedlander_synthesis cluster_reactants Reactants cluster_product Product reactant1 This compound product 6,8-Dibromo-2,4-disubstituted Quinoline reactant1->product Friedländer Annulation (Acid or Base Catalysis) reactant2 1,3-Dicarbonyl Compound reactant2->product

Caption: Friedländer synthesis of 6,8-dibromoquinolines.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the synthesis of various 6,8-dibromoquinoline derivatives from this compound using the Friedländer annulation with different 1,3-dicarbonyl compounds. The data is based on typical yields and reaction times for similar transformations reported in the literature.

Entry1,3-Dicarbonyl CompoundR1R2CatalystSolventTime (h)Yield (%)
1Ethyl acetoacetateCH₃CO₂EtL-ProlineEthanol685
2AcetylacetoneCH₃COCH₃p-TSAToluene878
3DibenzoylmethanePhCOPhKOHEthanol1272
4DimedoneCH₃PiperidineMethanol490

Experimental Protocols

General Protocol for the Synthesis of 6,8-Dibromo-2,4-disubstituted Quinolines

This protocol describes a general procedure for the L-proline catalyzed Friedländer annulation of this compound with ethyl acetoacetate.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • L-Proline (20 mol%)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexane mixture for TLC

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethyl acetoacetate (1.2 eq), and L-proline (0.2 eq).

  • Add anhydrous ethanol to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Attach a reflux condenser to the flask and place the setup in an oil bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the temperature with vigorous stirring.

  • Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Once the reaction is complete (typically 6-8 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 6,8-dibromo-2-methyl-4-quinolinecarboxylate.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

experimental_workflow cluster_setup Reaction Setup cluster_monitoring Monitoring cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants and Catalyst in Ethanol reflux Heat to Reflux start->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete evaporate Remove Solvent cool->evaporate chromatography Purify by Column Chromatography evaporate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: General experimental workflow for quinoline synthesis.

Signaling Pathway Diagram (Hypothetical)

While specific signaling pathways for compounds derived from this compound are not yet established in the literature, quinoline-based structures are known to interact with various biological targets. For instance, some quinoline derivatives act as kinase inhibitors. The following diagram illustrates a hypothetical mechanism where a synthesized 6,8-dibromoquinoline derivative inhibits a generic kinase signaling pathway.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor 6,8-Dibromoquinoline Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

This compound is a promising building block for the synthesis of complex heterocyclic molecules, particularly 6,8-dibromo-substituted quinolines. The protocols and data presented herein, while based on established chemical principles for analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this versatile starting material. Further investigation into the scope of its reactions and the biological activities of the resulting products is warranted and holds potential for the discovery of novel therapeutic agents.

Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reaction between 2-aminoaryl ketones and carbonyl compounds containing an α-methylene group is known as the Friedländer annulation.[1][2] This reaction is a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted quinolines. Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][3]

This document provides detailed application notes and a robust experimental protocol for the synthesis of 6,8-dibromo-4-methyl-2-arylquinolines via the condensation of 1-(2-Amino-3,5-dibromophenyl)ethanone with various aromatic aldehydes. A modern, efficient microwave-assisted protocol is highlighted, which offers significant advantages over traditional heating methods, including drastically reduced reaction times and improved product yields.[4][5]

General Reaction Scheme

The reaction proceeds via an acid-catalyzed condensation and subsequent cyclodehydration between the 2-aminoaryl ketone and an aldehyde. The acetyl group of the starting material provides the α-methylene protons and the eventual C4-methyl group of the quinoline ring, while the aldehyde provides the substituent at the C2 position.

Caption: General Friedländer synthesis of 6,8-dibromoquinolines.

Application Notes

  • Scope and Versatility: The Friedländer synthesis is highly versatile. A wide variety of aromatic and heteroaromatic aldehydes can be successfully employed to generate a diverse library of 2-substituted quinolines. Electron-withdrawing or electron-donating groups on the aldehyde are generally well-tolerated.

  • Catalysis: The reaction can be catalyzed by both acids and bases. While traditional methods use catalysts like KOH or p-toluenesulfonic acid, modern approaches often favor simpler systems.[1] Acetic acid serves as an excellent "green" catalyst and solvent, facilitating high yields under microwave irradiation.[5][6] Organocatalysts such as L-proline have also been successfully used for quinoline synthesis.[3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation dramatically accelerates the reaction. Conventional heating methods may require several hours to days for completion, whereas microwave synthesis can often be completed in 5-15 minutes.[5][7] This rapid, catalyst-free (or simple acid-catalyzed) approach leads to higher overall yields (typically 70-95%) and cleaner reaction profiles compared to traditional oil bath heating.[4][8]

  • Mechanism: The reaction is believed to proceed via an initial aldol-type condensation between the ketone and aldehyde, followed by cyclization through the formation of a Schiff base intermediate, and finally dehydration to yield the aromatic quinoline ring.[9]

  • Applications in Drug Discovery: The resulting 6,8-dibromoquinoline scaffold is a valuable precursor for further functionalization. Bromoquinolines are key intermediates for introducing molecular diversity through cross-coupling reactions, enabling the development of novel therapeutic agents.[10][11]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general procedure for the rapid synthesis of 6,8-dibromo-4-methyl-2-arylquinolines using microwave irradiation.

4.1 Materials and Reagents

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

4.2 General Procedure

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 292.95 mg).

  • Add the desired aromatic aldehyde (1.1 mmol, 1.1 eq.).

  • Add glacial acetic acid (2-3 mL) to serve as the solvent and catalyst.[6]

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5-15 minutes with stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (20 mL).

  • Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with an organic solvent such as DCM or EtOAc (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixtures) to afford the pure 6,8-dibromo-4-methyl-2-arylquinoline.

Experimental Workflow Diagram

G start 1. Add Reagents to Vial (Ketone, Aldehyde, AcOH) microwave 2. Microwave Irradiation (160 °C, 5-15 min) start->microwave cool 3. Cool to Room Temp. microwave->cool quench 4. Quench with Ice-Water & Neutralize with NaHCO₃ cool->quench extract 5. Extract with Organic Solvent (e.g., DCM or EtOAc) quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify Product (Chromatography or Recrystallization) dry->purify end Pure Product purify->end

Caption: Workflow for microwave-assisted Friedländer synthesis.

Data Presentation: Representative Examples

The following table illustrates the expected products from the reaction of this compound with various commercially available aldehydes. Based on similar microwave-assisted Friedländer syntheses, yields are anticipated to be in the good to excellent range.[4][5]

EntryAldehyde (R-CHO)Product: 6,8-Dibromo-4-methyl-2-(R)-quinolineTypical Yield
1Benzaldehyde6,8-Dibromo-4-methyl-2-phenylquinoline70-95%
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6,8-dibromo-4-methylquinoline70-95%
34-Methoxybenzaldehyde6,8-Dibromo-2-(4-methoxyphenyl)-4-methylquinoline70-95%
44-Nitrobenzaldehyde6,8-Dibromo-4-methyl-2-(4-nitrophenyl)quinoline70-95%
52-Thiophenecarboxaldehyde6,8-Dibromo-4-methyl-2-(thiophen-2-yl)quinoline65-90%
6Pyridine-3-carboxaldehyde3-(6,8-Dibromo-4-methylquinolin-2-yl)pyridine65-90%

Note: Yields are illustrative and based on the high efficiency reported for analogous microwave-assisted Friedländer reactions. Actual yields may vary depending on the specific substrate and purification process.

Product Characterization

The synthesized quinoline derivatives can be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For the 6,8-dibromoquinoline core, characteristic signals in the aromatic region are expected. For example, in 6,8-dibromoquinoline, the H5 and H7 protons appear as distinct doublets in the ¹H NMR spectrum.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and its isotopic pattern, which will be characteristic due to the presence of two bromine atoms.

  • Melting Point (M.p.): To determine the purity of the solid product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Aromatic aldehydes can be irritants; handle with care.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Microwave synthesis should be performed using only certified equipment and appropriate sealed vessels to manage pressure buildup.

References

Application of 1-(2-Amino-3,5-dibromophenyl)ethanone in Heterocyclic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(2-Amino-3,5-dibromophenyl)ethanone as a versatile starting material in the synthesis of various heterocyclic compounds. The presence of amino and acetyl groups on the dibrominated benzene ring makes this compound a valuable precursor for constructing fused heterocyclic systems, particularly quinolines and quinazolines, which are scaffolds of significant interest in medicinal chemistry and drug discovery. The bromine substituents offer opportunities for further functionalization, allowing for the generation of diverse chemical libraries for biological screening.

Application Notes

This compound is a key building block for the synthesis of 6,8-dibromo-substituted heterocycles. The strategic placement of the reactive amino and acetyl groups facilitates cyclization reactions to form fused ring systems. The bromine atoms at positions 3 and 5 of the phenyl ring are retained in the final products, providing handles for subsequent cross-coupling reactions or other transformations to explore structure-activity relationships (SAR).

Key Applications:

  • Synthesis of Quinolines: This starting material is well-suited for the Friedländer annulation, a classic and efficient method for quinoline synthesis. Reaction with a variety of ketones and aldehydes under acidic or basic conditions can yield a range of 2,4-disubstituted-6,8-dibromoquinolines. These compounds are of interest due to the known biological activities of halogenated quinolines, including antimicrobial and anticancer properties.

  • Synthesis of Quinazolines: The compound can be utilized in multicomponent reactions to produce 6,8-dibromo-substituted quinazolines. For instance, reaction with an aldehyde and a nitrogen source like ammonium acetate can lead to the formation of the quinazoline core. Dibromo-quinazolinones have been investigated for their anti-inflammatory and analgesic properties.[1][2]

  • Precursor for Fused Heterocyclic Systems: The resulting quinoline and quinazoline scaffolds can be further elaborated to create more complex polycyclic systems. The bromine atoms can be functionalized via Suzuki, Heck, or Sonogashira coupling reactions to introduce diverse substituents.

Biological Significance of Target Heterocycles:

  • Quinolines: The quinoline scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. The presence of bromine atoms can enhance the lipophilicity and metabolic stability of the molecules, potentially leading to improved pharmacological properties.

  • Quinazolines: Quinazoline and quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, and antihypertensive properties. Several approved drugs contain the quinazoline moiety. The 6,8-dibromo substitution pattern has been specifically explored for anti-inflammatory applications.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dibromo-2,4-dimethylquinoline via Friedländer Annulation

This protocol describes the synthesis of a 6,8-dibromo-substituted quinoline derivative from this compound and acetone, following a modified Friedländer synthesis approach.

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 This compound reagents + Acetone (Excess) reactant1->reagents reactant2 Acetone product 6,8-Dibromo-2,4-dimethylquinoline reagents->product Friedländer Annulation conditions H2SO4 (cat.) Ethanol, Reflux

Caption: Synthesis of 6,8-Dibromo-2,4-dimethylquinoline.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 g, 3.26 mmol) in ethanol (20 mL).

  • Add acetone (5 mL, 68.1 mmol, excess).

  • Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield 6,8-Dibromo-2,4-dimethylquinoline as a solid.

Expected Yield: 70-80%

Protocol 2: Synthesis of 6,8-Dibromo-2-methyl-4-phenylquinazoline

This protocol outlines the synthesis of a 6,8-dibromo-substituted quinazoline derivative through a one-pot reaction of this compound, benzaldehyde, and ammonium acetate.

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 This compound reagents + Benzaldehyde + Ammonium Acetate reactant1->reagents reactant2 Benzaldehyde reactant3 Ammonium Acetate product 6,8-Dibromo-2-methyl-4-phenylquinazoline reagents->product One-pot Cyclization conditions Acetic Acid Reflux

Caption: Synthesis of 6,8-Dibromo-2-methyl-4-phenylquinazoline.

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ice-cold water

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 3.26 mmol), benzaldehyde (0.35 g, 3.26 mmol), and ammonium acetate (1.26 g, 16.3 mmol) in glacial acetic acid (15 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 5-7 hours.

  • Monitor the reaction by TLC using a hexane:ethyl acetate (8:2) mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6,8-Dibromo-2-methyl-4-phenylquinazoline.

Expected Yield: 65-75%

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Synthesized Heterocycles

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (δ, ppm) in CDCl3 (Expected)
6,8-Dibromo-2,4-dimethylquinolineC11H9Br2N314.99Pale yellow solid110-1127.95 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 7.15 (s, 1H, quinoline-H3), 2.65 (s, 3H, CH3), 2.50 (s, 3H, CH3)
6,8-Dibromo-2-methyl-4-phenylquinazolineC15H10Br2N2390.07White crystalline solid175-1778.20 (d, 1H, Ar-H), 8.00 (d, 1H, Ar-H), 7.50-7.65 (m, 5H, Ar-H), 2.80 (s, 3H, CH3)

Note: The spectroscopic data provided are expected values based on structurally similar compounds and may vary slightly in actual experimental results.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Weigh Reactants (this compound, reagents, solvent) setup Set up glassware (Round-bottom flask, condenser) start->setup reaction Add reactants and catalyst Heat to reflux setup->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Continue reflux cool Cool to room temperature monitor->cool Reaction complete neutralize Neutralize (if acidic/basic) cool->neutralize extract Extract with organic solvent neutralize->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify analyze Characterize the product (NMR, MS, MP) purify->analyze end Pure Heterocyclic Product analyze->end

Caption: General Experimental Workflow for Heterocyclic Synthesis.

References

Application Note: N-Alkylation of 1-(2-Amino-3,5-dibromophenyl)ethanone via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental procedure for the selective mono-N-alkylation of 1-(2-amino-3,5-dibromophenyl)ethanone. The protocol is based on the robust and high-yield reductive amination methodology, which is a cornerstone in the synthesis of secondary amines.[1][2] This method is particularly advantageous due to its mild reaction conditions and the use of readily available reagents, making it a versatile tool in medicinal chemistry and drug development for the synthesis of key intermediates.[1] The procedure involves the in-situ formation of an imine from the starting aniline and an aldehyde, followed by reduction to the corresponding N-alkylated amine.

Introduction

N-alkylated anilines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group on the nitrogen atom of an aniline can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its biological activity. This compound is a useful building block, and its N-alkylation provides access to a diverse range of substituted derivatives for further synthetic transformations. Reductive amination is a widely employed and efficient one-pot method for the N-alkylation of primary and secondary amines.[2][3] This approach circumvents the isolation of the intermediate imine, often leading to high yields and cleaner reaction profiles compared to direct alkylation with alkyl halides, which can suffer from over-alkylation.[1] This protocol details the N-alkylation of this compound with a representative aldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent.[2]

Experimental Protocol

Materials and Reagents:

  • This compound (MW: 292.96 g/mol )[1]

  • Aldehyde (e.g., Benzaldehyde, Butyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution at room temperature with stirring.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation

The following table summarizes the typical quantities of reagents for the N-alkylation of this compound on a 1 mmol scale.

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (1 mmol scale)
This compound13445-89-1292.96[1]1.0293 mg
Benzaldehyde (example aldehyde)100-52-7106.121.1117 mg (112 µL)
Sodium Triacetoxyborohydride56553-60-7211.941.5318 mg
Dichloromethane (DCM)75-09-284.93-10 mL

Note: The yield of the reaction will vary depending on the specific aldehyde used and the optimization of reaction conditions.

Visualization

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start 1. Dissolve this compound in anhydrous DCM aldehyde 2. Add Aldehyde (1.1 eq) start->aldehyde imine 3. Stir for 30-60 min (Imine Formation) aldehyde->imine reducer 4. Add NaBH(OAc)3 (1.5 eq) imine->reducer stir 5. Stir at RT (2-12 h) reducer->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract 8. Extract with DCM quench->extract wash 9. Wash with Brine extract->wash dry 10. Dry (Na2SO4) & Concentrate wash->dry purify 11. Purify by Column Chromatography dry->purify product Final N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation via reductive amination.

Signaling Pathway/Logical Relationship Diagram:

reaction_pathway reactant1 This compound intermediate Schiff Base / Imine Intermediate reactant1->intermediate reactant2 Aldehyde (R-CHO) reactant2->intermediate product N-Alkyl-1-(2-amino-3,5-dibromophenyl)ethanone intermediate->product + Reducing Agent reducer NaBH(OAc)3

Caption: Key steps in the reductive amination pathway.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride can react with moisture to release flammable gas; handle with care in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described protocol for the N-alkylation of this compound via reductive amination offers a reliable and efficient method for the synthesis of the corresponding secondary amines. This procedure is amenable to a variety of aldehydes, allowing for the generation of a diverse library of N-substituted compounds critical for research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for 1-(2-Amino-3,5-dibromophenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(2-Amino-3,5-dibromophenyl)ethanone is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly mucolytic agents such as Ambroxol and Bromhexine. Its dibrominated aromatic ring and reactive amino and acetyl groups provide a versatile scaffold for the construction of more complex molecules. These application notes provide detailed protocols for the utilization of this intermediate in the synthesis of these important respiratory drugs and illustrate the biological pathways of the final products.

Synthetic Applications: From Intermediate to API

The primary application of this compound in pharmaceuticals is as a precursor for the synthesis of benzylamine derivatives. The general synthetic strategy involves the transformation of the acetyl group into a functional group amenable to amination. A plausible and efficient route is the reduction of the ketone to a secondary alcohol, followed by conversion to a benzylic halide and subsequent nucleophilic substitution with the desired amine.

Alternatively, and more widely documented, is the use of the analogous aldehyde, 2-amino-3,5-dibromobenzaldehyde, which can be directly converted to the final products via reductive amination. For the purpose of these notes, we will provide a detailed protocol for the synthesis of Ambroxol and Bromhexine from 2-amino-3,5-dibromobenzaldehyde, as this represents a well-established industrial process. A proposed synthetic workflow for the conversion of this compound to these products is also presented.

Experimental Protocols

Protocol 1: Synthesis of Ambroxol Hydrochloride from 2-Amino-3,5-dibromobenzaldehyde

This protocol details the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to yield Ambroxol, followed by salt formation.

Materials and Reagents:

  • 2-Amino-3,5-dibromobenzaldehyde

  • trans-4-Aminocyclohexanol

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl) solution

  • Standard laboratory glassware and equipment

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzaldehyde (10.0 g, 35.9 mmol) and trans-4-aminocyclohexanol (5.0 g, 43.4 mmol) in 100 ml of methanol.[1]

  • The mixture is heated to reflux (approximately 60-65 °C) with stirring. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).[1]

  • Reduction: After completion of the condensation, the solution is cooled to 30-40 °C. Sodium borohydride (2.1 g, 55.5 mmol) is added portion-wise under continuous stirring.[1] The reaction is maintained at this temperature for approximately 6 hours, with completion monitored by TLC.[1]

  • Salt Formation and Isolation: The reaction mixture is then cooled to 10-20 °C. The pH is adjusted to 1 with a hydrochloric acid solution while stirring.[1]

  • The mixture is further cooled to 5-10 °C and stirred for 6 hours to facilitate crystallization.[1]

  • The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to yield crude Ambroxol hydrochloride.[1]

Quantitative Data:

Starting MaterialProductYieldPurity (HPLC)Reference
2-Amino-3,5-dibromobenzaldehydeAmbroxol Hydrochloride81.4%99.30%[1]
2-Amino-3,5-dibromobenzaldehydeAmbroxol Hydrochloride84.8%99.35%[1]
Protocol 2: Synthesis of Bromhexine Hydrochloride from 2-Amino-3,5-dibromobenzaldehyde

This protocol describes the synthesis of Bromhexine hydrochloride via reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine.

Materials and Reagents:

  • 2-Amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • Palladium on carbon (5% Pd/C)

  • Anhydrous formic acid

  • N,N-dimethylformamide (DMF) or Butyl acetate

  • 30% Hydrogen chloride in ethanol

  • Methanol-acetone mixed solvent for recrystallization

Procedure:

  • Reaction Setup: To a reaction flask, add 2-amino-3,5-dibromobenzaldehyde (27.9 g), N-methylcyclohexylamine (12.5 g), 5% palladium on carbon (0.84 g), and N,N-dimethylformamide (55 g).[2]

  • The mixture is heated to 100 °C.[2]

  • Reductive Amination: Anhydrous formic acid (9.2 g) is added dropwise over 1.5 hours. The reaction temperature is maintained at 100-110 °C for 5 hours.[2]

  • Work-up: The reaction mixture is cooled to 30-35 °C and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.[2]

  • Salt Formation: The residue is cooled to 25-30 °C and 25 g of a 30% solution of hydrogen chloride in ethanol is added. The mixture is stirred for 2-3 hours at 30-35 °C.[2]

  • Purification: The resulting solid is collected by suction filtration. The filter cake is recrystallized from a 5:1 mixture of methanol and acetone to yield Bromhexine hydrochloride.[2]

Quantitative Data:

Starting MaterialSolventYieldPurity (HPLC)Reference
2-Amino-3,5-dibromobenzaldehydeButyl acetate91.3%99.1%[2]
2-Amino-3,5-dibromobenzaldehydeDMF91.6%99.4%[2]
2-Amino-3,5-dibromobenzaldehydeDMF92.3%99.3%[2]

Visualized Workflows and Signaling Pathways

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic route for the conversion of this compound to Ambroxol or Bromhexine. This pathway involves a ketone reduction followed by halogenation and subsequent amination.

G Start This compound Intermediate1 2-Amino-3,5-dibromobenzyl alcohol Start->Intermediate1 Reduction (e.g., NaBH4) Intermediate2 2-Amino-3,5-dibromobenzyl halide Intermediate1->Intermediate2 Halogenation (e.g., SOCl2) Ambroxol Ambroxol Intermediate2->Ambroxol + trans-4-aminocyclohexanol Bromhexine Bromhexine Intermediate2->Bromhexine + N-methylcyclohexylamine

Caption: Proposed synthesis of Ambroxol and Bromhexine.

Mechanism of Action of Bromhexine: TMPRSS2 Inhibition

Bromhexine has been identified as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2). This enzyme is crucial for the entry of certain viruses, including coronaviruses, into host cells. The diagram below illustrates this mechanism.

G cluster_virus Virus cluster_cell Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming CellEntry Viral Entry TMPRSS2->CellEntry Activation Bromhexine Bromhexine Bromhexine->TMPRSS2 Inhibition

Caption: Bromhexine inhibits viral entry by blocking TMPRSS2.

Signaling Pathway of Ambroxol: NF-κB Inhibition

Ambroxol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces Ambroxol Ambroxol Ambroxol->IKK Inhibits

Caption: Ambroxol's anti-inflammatory effect via NF-κB inhibition.

Conclusion

This compound serves as a key starting material for the synthesis of important pharmaceutical compounds. The provided protocols and workflows offer a guide for researchers in the development of synthetic routes to Ambroxol and Bromhexine. Furthermore, the elucidation of the biological mechanisms of these drugs, as depicted in the signaling pathway diagrams, provides a deeper understanding of their therapeutic effects. These notes are intended to be a comprehensive resource for scientists and professionals in the field of drug development.

References

Application Notes and Protocols for the Catalytic Conversion of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic conversion of 1-(2-Amino-3,5-dibromophenyl)ethanone into valuable heterocyclic scaffolds, particularly quinazolinone derivatives. This starting material is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1][2]

Overview of Synthetic Applications

This compound serves as a versatile precursor for the synthesis of several important classes of N-heterocycles. The primary application lies in the construction of the quinazolinone core, a privileged scaffold in medicinal chemistry. Additionally, the inherent reactivity of the ortho-aminoaryl ketone functionality allows for its use in other cyclization reactions, such as the Friedländer annulation for the synthesis of quinolines and condensation reactions to form benzodiazepines.

The general synthetic strategies involve the reaction of the amino group and the ketone with suitable reagents to facilitate cyclization. Catalysis, whether by acid, base, or transition metals, plays a crucial role in promoting these transformations efficiently.

Synthesis of 6,8-Dibromo-Substituted Quinazolinones

A robust method for the synthesis of 6,8-dibromo-4(3H)-quinazolinones involves a two-step process starting from 3,5-dibromoanthranilic acid. This approach circumvents the direct catalytic cyclization of this compound by first forming a benzoxazinone intermediate, which is then converted to the desired quinazolinone.

Synthesis of the Benzoxazinone Intermediate

The initial step involves the preparation of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one from 3,5-dibromoanthranilic acid.

Conversion to 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone

The key transformation is the fusion of the benzoxazinone intermediate with a primary amine, in this case, p-aminoacetophenone, to yield the corresponding quinazolinone.[1]

Experimental Protocol:

A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (3.8 g, 0.01 mol) and p-aminoacetophenone (1.35 g, 0.01 mol) is heated together at 150°C in a sand bath for 2 hours. After cooling, the resulting crude solid is recrystallized from ethanol to yield the pure product.[1][3]

Quantitative Data:

ProductStarting MaterialsReaction ConditionsYieldMelting Point
6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, p-aminoacetophenoneFusion at 150°C, 2 h85%240°C

Table 1: Synthesis of a 6,8-dibromo-substituted quinazolinone.[1][3]

This quinazolinone derivative can then be further functionalized to produce a variety of biologically active molecules, including pyridones, iminopyridines, pyrazolines, and tetrahydropyrimidinones, which have shown promising anti-inflammatory and analgesic properties.[1]

General Protocol for Friedländer Annulation to Synthesize Quinolines

The Friedländer synthesis is a classic and versatile method for the construction of quinoline rings from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[4][5][6] This reaction can be catalyzed by acids or bases.[5][7]

Generalized Experimental Protocol:

To a solution of this compound (1 equivalent) and a ketone containing an α-methylene group (e.g., acetone, ethyl acetoacetate, cyclohexanone; 1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), a catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base (e.g., potassium hydroxide, piperidine) is added.[4][5] The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Expected Products and Potential Catalysts:

Reactant 2CatalystProduct
AcetoneKOH6,8-Dibromo-2,4-dimethylquinoline
Ethyl acetoacetatep-TsOHEthyl 6,8-dibromo-4-methylquinoline-2-carboxylate
CyclohexanoneIodine1,2,3,4-Tetrahydro-7,9-dibromoacridine

Table 2: Hypothetical products from the Friedländer synthesis with this compound.

General Protocol for the Synthesis of 1,5-Benzodiazepines

The condensation of o-phenylenediamines with two equivalents of a ketone is a common method for the synthesis of 1,5-benzodiazepines.[8][9] By analogy, this compound can react with another ketone in the presence of a catalyst to form a benzodiazepine ring.

Generalized Experimental Protocol:

A mixture of this compound (1 equivalent) and a ketone (e.g., acetone, acetophenone; 2.5 equivalents) is dissolved in a solvent such as acetonitrile or ethanol. A catalytic amount of a Lewis acid, such as phenylboronic acid, is added to the mixture.[8] The reaction is then refluxed for several hours until the starting material is consumed, as monitored by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 1,5-benzodiazepine derivative.

Expected Product and Catalyst:

Reactant 2CatalystProduct
AcetonePhenylboronic Acid2,4-Dimethyl-7,9-dibromo-1H-1,5-benzodiazepine

Table 3: Hypothetical product from the synthesis of a 1,5-benzodiazepine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described.

Synthesis_of_Quinazolinone 3,5-Dibromoanthranilic_Acid 3,5-Dibromoanthranilic Acid Benzoxazinone 6,8-Dibromo-2-phenyl- 4H-3,1-benzoxazin-4-one 3,5-Dibromoanthranilic_Acid->Benzoxazinone Acylation Quinazolinone 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl) -4(3H)-quinazolinone Benzoxazinone->Quinazolinone Fusion, 150°C p_Aminoacetophenone p-Aminoacetophenone p_Aminoacetophenone->Quinazolinone

Caption: Synthesis of 6,8-Dibromo-Substituted Quinazolinone.

Friedlander_Annulation Start_Material This compound Quinoline Substituted 6,8-Dibromoquinoline Start_Material->Quinoline Acid or Base Catalyst, Δ Ketone Ketone with α-methylene group Ketone->Quinoline

Caption: General Workflow for Friedländer Quinoline Synthesis.

Benzodiazepine_Synthesis Start_Material This compound Benzodiazepine Substituted 1,5-Benzodiazepine Start_Material->Benzodiazepine Lewis Acid Catalyst, Δ Ketone Ketone Ketone->Benzodiazepine

Caption: General Workflow for 1,5-Benzodiazepine Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(2-Amino-3,5-dibromophenyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Route A: Bromination of 1-(2-aminophenyl)ethanone. This involves the direct bromination of 1-(2-aminophenyl)ethanone. To control the reaction and prevent over-bromination, the amino group is typically protected, for example, by acetylation, prior to the bromination step.

  • Route B: Acylation of 3,5-dibromoaniline. This route starts with 3,5-dibromoaniline and introduces the acetyl group via a Friedel-Crafts acylation or a similar reaction to yield the target product.

Q2: Why is the yield of my reaction consistently low?

A2: Low yields can stem from several factors:

  • Side Reactions: The formation of poly-brominated byproducts is a common issue, especially in the direct bromination of activated aromatic rings.[1][2]

  • Incomplete Reaction: Reaction conditions such as temperature, reaction time, and catalyst activity can significantly impact the conversion of starting materials.

  • Product Loss During Workup and Purification: The product may be partially lost during extraction, washing, or recrystallization steps.

  • Substrate Purity: The purity of the starting materials can affect the reaction outcome.

Q3: What are the major impurities I should expect, and how can I minimize them?

A3: The primary impurities depend on the synthetic route:

  • Over-bromination Products: In Route A, the formation of 1-(2-Amino-3,5,X-tribromophenyl)ethanone is a potential side product. Protecting the amino group by acetylation can help minimize this.[1]

  • Isomeric Products: Depending on the reaction conditions, different isomers of the dibrominated product might form.

  • Unreacted Starting Material: Incomplete reactions will leave starting materials in the crude product.

  • Hydrolysis of Acetamide: If an acetylation protection strategy is used, incomplete hydrolysis will leave N-(2-acetyl-4,6-dibromophenyl)acetamide as an impurity.

To minimize impurities, it is crucial to control the reaction conditions carefully, such as temperature and the stoichiometry of the reagents.

Q4: What are the recommended purification methods for this compound?

A4: The most common methods for purification are:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. A quick Reaxys search for similar compounds suggests ethanol as a good starting point for recrystallization.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities. The appropriate solvent system needs to be determined, for example, by using thin-layer chromatography (TLC).

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis.

Problem 1: Low Yield in the Bromination of 1-(2-acetylaminophenyl)ethanone (Protected Route A)
Symptom Possible Cause Suggested Solution
TLC analysis shows multiple spots with higher Rf values than the product. Over-bromination due to the highly activating nature of the amino group.[1][2]1. Control Stoichiometry: Use a precise molar ratio of bromine (e.g., 2.0-2.2 equivalents).2. Lower Reaction Temperature: Perform the bromination at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.3. Slow Addition of Bromine: Add the brominating agent dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture.
Significant amount of starting material remains after the reaction. Incomplete reaction.1. Increase Reaction Time: Monitor the reaction by TLC and extend the reaction time if necessary.2. Increase Temperature: Gradually increase the reaction temperature, but be cautious of increased side product formation.3. Catalyst: For less reactive substrates, a Lewis acid catalyst might be required, but this can also increase the risk of side reactions.
Product is lost during the aqueous workup. The product may be slightly soluble in the aqueous phase, or an emulsion may have formed.1. Adjust pH: Ensure the aqueous layer is at an appropriate pH to minimize the solubility of the product.2. Back-Extraction: Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.3. Brine Wash: Use a saturated sodium chloride solution (brine) to break emulsions and reduce the solubility of the organic product in the aqueous layer.
Problem 2: Low Yield in the Friedel-Crafts Acylation of 3,5-Dibromoaniline (Route B)
Symptom Possible Cause Suggested Solution
No or very little product formation. The amino group in 3,5-dibromoaniline is a deactivating group for Friedel-Crafts acylation.[3] The Lewis acid catalyst (e.g., AlCl₃) can also form a complex with the amino group, further deactivating the ring.[1]1. Protect the Amino Group: Acetylate the amino group of 3,5-dibromoaniline before the Friedel-Crafts acylation to make it less deactivating.2. Use a More Reactive Acylating Agent: Use acetyl chloride or acetic anhydride.3. Increase Catalyst Amount: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.
Formation of a complex mixture of products. Side reactions due to harsh reaction conditions.1. Control Temperature: Maintain a low and controlled reaction temperature.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Experimental Protocols

Route A: Bromination of 1-(2-aminophenyl)ethanone via N-protection

Step 1: Acetylation of 1-(2-aminophenyl)ethanone

  • In a round-bottom flask, dissolve 1-(2-aminophenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Heat the mixture at reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with cold water, and dry to obtain N-(2-acetylphenyl)acetamide.

Step 2: Bromination of N-(2-acetylphenyl)acetamide

  • Dissolve N-(2-acetylphenyl)acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

  • Filter the precipitate, wash with water, and dry to yield crude N-(2-acetyl-4,6-dibromophenyl)acetamide.

Step 3: Hydrolysis of N-(2-acetyl-4,6-dibromophenyl)acetamide

  • Suspend the crude N-(2-acetyl-4,6-dibromophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours until the solid dissolves.

  • Monitor the hydrolysis by TLC.

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound.

Route B: Friedel-Crafts Acylation of 3,5-Dibromoaniline

Step 1: Acetylation of 3,5-dibromoaniline

  • Follow the procedure for the acetylation of 1-(2-aminophenyl)ethanone described in Route A, Step 1, using 3,5-dibromoaniline as the starting material to obtain N-(3,5-dibromophenyl)acetamide.

Step 2: Friedel-Crafts Acylation of N-(3,5-dibromophenyl)acetamide

  • To a suspension of anhydrous aluminum chloride (2.5 eq) in dry dichloroethane, add acetyl chloride (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes, then add a solution of N-(3,5-dibromophenyl)acetamide (1.0 eq) in dry dichloroethane dropwise.

  • Allow the reaction to warm to room temperature and then heat at 50-60 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting N-(2-acetyl-4,6-dibromophenyl)acetamide can then be hydrolyzed as described in Route A, Step 3, to yield the final product.

Data Presentation

Table 1: Reaction Conditions for Bromination of Acetanilides (Analogous to Route A)

ParameterCondition 1Condition 2Condition 3
Brominating Agent Br₂ in Acetic AcidNBS in DMFHBr/H₂O₂
Temperature (°C) 0 - 1025 - 3030 - 40
Molar Ratio (Substrate:Bromine) 1 : 2.11 : 2.21 : 2.2
Typical Yield Range (%) 60 - 7565 - 8070 - 85
Key Consideration Good control over exothermMilder conditionsIn-situ generation of bromine

Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.

Table 2: Reaction Conditions for Friedel-Crafts Acylation (Analogous to Route B)

ParameterCondition 1Condition 2
Lewis Acid AlCl₃FeCl₃
Acylating Agent Acetyl ChlorideAcetic Anhydride
Solvent DichloroethaneNitrobenzene
Temperature (°C) 50 - 6060 - 70
Molar Ratio (Substrate:Lewis Acid) 1 : 2.51 : 1.5
Typical Yield Range (%) 50 - 6545 - 60
Key Consideration High reactivityMilder catalyst

Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Bromination First cluster_route_b Route B: Acylation First A1 1-(2-aminophenyl)ethanone A2 Acetylation (Protection) A1->A2 A3 N-(2-acetylphenyl)acetamide A2->A3 A4 Bromination A3->A4 A5 N-(2-acetyl-4,6-dibromophenyl)acetamide A4->A5 A6 Hydrolysis (Deprotection) A5->A6 A7 This compound A6->A7 B1 3,5-Dibromoaniline B2 Acetylation (Protection) B1->B2 B3 N-(3,5-dibromophenyl)acetamide B2->B3 B4 Friedel-Crafts Acylation B3->B4 B5 N-(2-acetyl-4,6-dibromophenyl)acetamide B4->B5 B6 Hydrolysis (Deprotection) B5->B6 B7 This compound B6->B7 Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity TLC Analyze Crude Product by TLC CheckPurity->TLC Unreacted Significant Unreacted Starting Material? TLC->Unreacted MultipleSpots Multiple Spots Close to Product Rf? TLC->MultipleSpots Unreacted->MultipleSpots No OptimizeTimeTemp Increase Reaction Time or Temperature Unreacted->OptimizeTimeTemp Yes OptimizeStoichiometry Adjust Reagent Stoichiometry MultipleSpots->OptimizeStoichiometry Yes OptimizePurification Optimize Purification (Recrystallization Solvent or Chromatography) MultipleSpots->OptimizePurification No End Improved Yield and Purity OptimizeTimeTemp->End OptimizeStoichiometry->End OptimizePurification->End

References

Technical Support Center: Purification of 1-(2-Amino-3,5-dibromophenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Amino-3,5-dibromophenyl)ethanone by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available literature, ethanol (EtOH) is a highly effective solvent for the recrystallization of this compound, yielding pale yellow tablets of the purified compound.[1]

Q2: What are the expected signs of a successful recrystallization?

A2: A successful recrystallization is indicated by the formation of well-defined crystals as the hot, saturated solution cools. The resulting crystals should have a sharp melting point, and the color of the substance may lighten, indicating the removal of colored impurities.

Q3: What are the potential impurities in my sample of this compound?

A3: Potential impurities largely depend on the synthetic route used. If prepared by the bromination of 2'-aminoacetophenone, common impurities may include:

  • Unreacted 2'-aminoacetophenone: The starting material for the synthesis.

  • Mono-brominated isomers: Such as 1-(2-Amino-3-bromophenyl)ethanone and 1-(2-Amino-5-bromophenyl)ethanone.

  • Over-brominated byproducts: Although less common if stoichiometry is controlled.

  • Residual reagents: Such as leftover brominating agents or catalysts.

Troubleshooting Guide

Problem 1: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.

    • Seeding: If available, add a tiny seed crystal of pure this compound to the solution.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the product to "oil out."

    • Cool to a Lower Temperature: If crystals do not form at room temperature, cool the flask in an ice bath.

Problem 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow the solution to cool more slowly.

    • Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.

Problem 3: The yield of recrystallized product is very low.

  • Possible Cause: Too much solvent was used initially, causing a significant portion of the product to remain in the mother liquor. Some product may also have been lost during filtration if the washing solvent was not cold enough.

  • Solution:

    • Concentrate the Mother Liquor: The filtrate can be heated to reduce the solvent volume and then cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

    • Optimize Washing: Always use ice-cold solvent to wash the crystals during filtration to minimize dissolution of the product. Use a minimal amount of washing solvent.

Problem 4: The recrystallized product is still colored or appears impure.

  • Possible Cause: The chosen solvent may not be ideal for rejecting the specific impurities present. The impurities may have very similar solubility profiles to the desired product.

  • Solution:

    • Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

    • Alternative Solvent System: Experiment with different solvents or solvent mixtures. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can sometimes be effective. For this compound, an ethanol/water mixture could be explored.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

SolventSolubility at Room Temperature (~25°C)Solubility at Boiling Point
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
AcetoneModerately SolubleVery Soluble
Ethyl AcetateSlightly SolubleModerately Soluble
TolueneSlightly SolubleModerately Soluble
HexaneInsolubleSparingly Soluble
WaterInsolubleInsoluble

Note: This table provides estimated solubilities based on general principles and the known good performance of ethanol. Experimental verification is recommended for precise solubility data.

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (124-126 °C) indicates a high degree of purity.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool Cool slowly to room temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in ice bath cool->ice_bath oil_out Product oils out? cool->oil_out crystals_form Crystals form? ice_bath->crystals_form filter_wash Filter and wash with ice-cold ethanol crystals_form->filter_wash Yes troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent crystals_form->troubleshoot No dry Dry crystals filter_wash->dry pure_product Pure Product dry->pure_product troubleshoot->ice_bath oil_out->ice_bath No reheat Reheat, add more solvent, cool slower oil_out->reheat Yes reheat->cool

Caption: Recrystallization and troubleshooting workflow.

References

common side reactions in the synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and direct method is the bromination of 2'-aminoacetophenone using excess bromine in acetic acid.[1][2] This approach avoids the complexities of Friedel-Crafts acylation on a deactivated aniline derivative.

Q2: What are the potential side reactions I should be aware of during the synthesis?

The primary side reactions involve incomplete or excessive bromination of the starting material, 2'-aminoacetophenone. Potential byproducts include:

  • Monobrominated isomers: Such as 1-(2-Amino-5-bromophenyl)ethanone.

  • Over-brominated products: Tri-brominated species could potentially form with prolonged reaction times or a large excess of bromine.

  • N-acetylation: If acetic anhydride is used as a solvent or impurity, N-acetylation of the amino group can occur.

Q3: My reaction yields are consistently low. What are the possible causes?

Low yields can stem from several factors:

  • Incomplete reaction: Insufficient bromine or reaction time can lead to a significant amount of unreacted starting material or monobrominated products.

  • Product loss during work-up: The product is a solid, and care must be taken during filtration and washing to minimize loss.

  • Side reactions: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.

  • Sub-optimal reaction temperature: Temperature control is crucial for managing the reaction rate and minimizing side reactions.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

Purification can be effectively achieved using column chromatography on silica gel with a solvent system such as dichloromethane-hexane.[1] Recrystallization from ethanol is also reported to yield pure, pale yellow tablets of the final product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of multiple spots on TLC, including starting material. Incomplete bromination.Increase the molar excess of bromine. Extend the reaction time. Ensure adequate stirring to promote homogeneity.
Product is contaminated with a less polar impurity (higher Rf on TLC). Formation of 1-(2-Amino-5-bromophenyl)ethanone.Optimize reaction conditions (time, bromine equivalents) to favor di-bromination. Purify the crude product using silica gel column chromatography.
Product is contaminated with a more polar impurity (lower Rf on TLC). Possible over-bromination or N-acetylation if acetic anhydride is present.Carefully control the stoichiometry of bromine. Ensure the absence of acetic anhydride in the acetic acid. Utilize column chromatography for purification.
The isolated product is a dark, oily residue instead of a yellow solid. Presence of impurities or residual solvent.Ensure complete removal of the reaction solvent (acetic acid). Purify the crude product by column chromatography followed by recrystallization from ethanol.
Reaction is very slow or does not proceed to completion. Deactivation of the aromatic ring by the amino and acetyl groups.While the direct bromination method is effective, if attempting a Friedel-Crafts route with a protected aniline, ensure a sufficiently strong Lewis acid catalyst and appropriate reaction temperature are used.

Experimental Protocols

Synthesis of this compound via Direct Bromination[1][2]

This protocol is based on the direct bromination of 2'-aminoacetophenone.

Materials:

  • 2'-Aminoacetophenone

  • Bromine

  • Acetic Acid

  • Dichloromethane

  • Hexane

  • Ethanol

  • Silica Gel for column chromatography

Procedure:

  • Dissolve 2'-aminoacetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of excess bromine in acetic acid dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane-hexane gradient.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Further purification can be achieved by recrystallization from ethanol to obtain pale yellow tablets.

Visualizing Reaction Pathways and Troubleshooting

// Main Reactants Reactant [label="2'-Aminoacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bromine [label="Excess Br2\nin Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Product Product [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products Side_Product_1 [label="1-(2-Amino-5-bromophenyl)ethanone\n(Monobrominated)", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_2 [label="Tribrominated Byproduct\n(Over-bromination)", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Reactant -> Product [label="Main Reaction"]; Reactant -> Side_Product_1 [label="Side Reaction\n(Incomplete Bromination)"]; Product -> Side_Product_2 [label="Side Reaction\n(Excess Bromine)"]; Bromine -> Product; Bromine -> Side_Product_1; Bromine -> Side_Product_2; } .dot Caption: Main reaction and potential side reactions in the synthesis.

// Nodes Start [label="Start Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="Analyze Crude Product by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Single_Spot [label="Single Major Spot\n(Correct Rf)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Multiple_Spots [label="Multiple Spots", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Product\n(Column Chromatography,\nRecrystallization)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="Characterize Final Product\n(NMR, MS, MP)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot [label="Identify Byproducts", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction:\n- Increase Bromine\n- Extend Reaction Time", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Over [label="Over-bromination:\n- Reduce Bromine\n- Control Temperature", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Reaction Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> TLC; TLC -> Single_Spot [label="Clean Reaction"]; TLC -> Multiple_Spots [label="Impure Product"]; Single_Spot -> Purify; Purify -> Characterize; Multiple_Spots -> Troubleshoot; Troubleshoot -> Incomplete [label="Starting material or\nmonobrominated product present"]; Troubleshoot -> Over [label="More polar byproducts"]; Incomplete -> Optimize; Over -> Optimize; Optimize -> Start [style=dashed]; } .dot Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: 1-(2-Amino-3,5-dibromophenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-amino-3,5-dibromophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a substituted 2-aminoacetophenone, a versatile bifunctional molecule.[1][2] Its primary application is as a precursor for the synthesis of various heterocyclic compounds. Most notably, it is used in the Friedländer annulation for the synthesis of substituted quinolines.[3][4] It is also a key starting material for producing quinazolines and their derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[5][6]

Q2: What are the key safety precautions to take when handling this compound?

A2: this compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. An inert atmosphere (e.g., under argon or nitrogen) can be beneficial to prevent slow oxidation or degradation, especially if the compound is of high purity.

Q4: I am having trouble dissolving this compound. What solvents are recommended?

A4: Based on the general solubility of 2-aminoacetophenones, this compound is expected to be soluble in common organic solvents such as dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[1] For reactions, the choice of solvent will depend on the specific reaction conditions. For Friedländer reactions, solvents like ethanol are often used, although solvent-free conditions are also reported to be effective.[4][7]

Troubleshooting Guide

Problem 1: Low or No Yield in Friedländer Annulation

Q: I am attempting a Friedländer annulation with this compound and a methylene-containing carbonyl compound, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in the Friedländer reaction are a common issue.[3] Several factors could be contributing to this problem. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst Choice & Loading check_reagents->check_catalyst Reagents OK sub_reagents Is starting material pure? Is carbonyl compound enolizable? Are ratios correct? check_reagents->sub_reagents check_conditions 3. Optimize Reaction Conditions (Temperature, Time, Solvent) check_catalyst->check_conditions Catalyst OK sub_catalyst Is catalyst active? Is loading optimal? Consider alternative catalysts. check_catalyst->sub_catalyst check_workup 4. Assess Work-up & Purification check_conditions->check_workup Conditions OK sub_conditions Is temperature too low/high? Is reaction time sufficient? Consider microwave or solvent-free conditions. check_conditions->sub_conditions solution Improved Yield check_workup->solution Work-up OK sub_workup Is product lost during extraction? Is purification method appropriate? check_workup->sub_workup

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes and Solutions:

  • Catalyst Inefficiency: The choice of catalyst is crucial. Classical Friedländer reactions use base catalysts like NaOH, KOH, or piperidine.[4] However, Lewis acid catalysts have been shown to be more effective in many cases.

    • Solution: Consider switching to a more efficient Lewis acid catalyst. Indium(III) triflate (In(OTf)₃) has been reported to give high yields (75-92%) under solvent-free conditions.[8][9] Other effective catalysts include bismuth triflate and silica nanoparticles.[7]

  • Harsh Reaction Conditions: High temperatures (150-220°C) in the absence of a catalyst can lead to degradation of starting materials or products.[4]

    • Solution: Employ milder reaction conditions. The use of microwave irradiation can significantly shorten reaction times and improve yields.[3] For example, silica nanoparticles have been used as a catalyst under microwave irradiation at 100°C.[7]

  • Sub-optimal Solvent: The choice of solvent can influence reaction rates and equilibria.

    • Solution: While ethanol is a common solvent, consider performing the reaction under solvent-free conditions, which has been shown to be effective, particularly with solid catalysts.[3][7]

Quantitative Data: Catalyst Comparison for Friedländer Annulation

CatalystTemperature (°C)Reaction TimeYield (%)Reference
Traditional (Base)
KOHRefluxSeveral hoursOften < 60%[4]
Piperidine150-220Several hoursVariable[4]
Modern (Lewis Acid/Solid)
In(OTf)₃ (solvent-free)80-1001-2 hours75-92%[8][9]
Bi(OTf)₃ (in ethanol)Room Temp2-4 hoursHigh[7]
SiO₂ nanoparticles (MW)10010-20 min~93%[7]
Li⁺-montmorillonite1000.5-2 hours~96%[7]
Problem 2: Formation of Multiple Products/Side Reactions

Q: My reaction with this compound is producing a mixture of products, making purification difficult. What are the likely side products and how can I improve selectivity?

A: The presence of both an amino and a ketone group allows for several potential side reactions.[1]

Logical Relationship of Potential Side Reactions

SideReactions SM This compound + Carbonyl Compound Desired Desired Product (e.g., Quinolines) SM->Desired Friedländer Annulation SelfCondensation Self-Condensation of 2-Aminoacetophenone SM->SelfCondensation Intermolecular Reaction AmineAcylation Amine Acylation/ Alkylation SM->AmineAcylation If acylating/alkylating agents present OtherSideRxns Other Side Reactions SM->OtherSideRxns

Caption: Potential reaction pathways leading to side products.

Possible Causes and Solutions:

  • Self-Condensation: Two molecules of the starting 2-aminoacetophenone can react with each other, especially under harsh conditions.

    • Solution: Control the addition of reagents. Slowly adding the carbonyl partner to the reaction mixture containing the 2-aminoacetophenone and catalyst can favor the desired intermolecular reaction. Using milder conditions (lower temperature, more selective catalyst) will also suppress self-condensation.

  • Side reactions of the amine group: The amino group can undergo undesired acylation or alkylation if reactive species are present.

    • Solution: Ensure all reagents and solvents are pure and free from contaminants that could react with the amine. If the carbonyl partner is an ester (e.g., ethyl acetoacetate), transamidation can sometimes be a competing pathway. Using a catalyst like In(OTf)₃ can enhance the selectivity for the Friedländer product over other potential products.[8][9]

  • Lack of Selectivity in Cyclization: Depending on the carbonyl partner, different cyclization pathways might be possible.

    • Solution: The choice of catalyst is key to controlling selectivity. Lewis acid catalysts can pre-coordinate with the carbonyl groups, directing the reaction towards the desired product.[8]

Experimental Protocols

Key Experiment: Synthesis of a 6,8-Dibromoquinoline Derivative via In(OTf)₃-Catalyzed Friedländer Annulation

This protocol is adapted from methodologies reported to be highly efficient for the Friedländer synthesis.[8][9]

Materials:

  • This compound (1.0 mmol)

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate) (1.2 mmol)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

  • Reaction vial or round-bottom flask

  • Stirring mechanism (magnetic stirrer)

  • Heating source (oil bath or heating mantle)

Methodology:

  • Preparation: To a clean, dry reaction vial, add this compound (293 mg, 1.0 mmol), ethyl acetoacetate (156 mg, 1.2 mmol), and In(OTf)₃ (28 mg, 0.05 mmol).

  • Reaction: The reaction mixture is stirred under solvent-free conditions at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoline derivative.

Expected Outcome:

This method is expected to produce the desired 6,8-dibromo-2-methyl-quinoline-3-carboxylic acid ethyl ester in high yield (typically >80%), demonstrating the efficiency of the In(OTf)₃ catalyst.[8]

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1-(2-Amino-3,5-dibromophenyl)ethanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the bromination of 1-(2-aminophenyl)ethanone.

Issue / Observation Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). 2. Gradually increase the reaction temperature in increments of 5-10°C. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time.
Formation of multiple products (observed on TLC) 1. Over-bromination leading to tri-substituted products. 2. Side reactions involving the amino or acetyl group. 3. Non-selective bromination.1. Control the stoichiometry of the brominating agent carefully. Use 2.0-2.2 equivalents for di-bromination. 2. Protect the amino group (e.g., through acetylation) before bromination, followed by deprotection. 3. Optimize the solvent and temperature to improve regioselectivity. Acetic acid is a common solvent for such brominations.
Product is difficult to purify 1. Presence of closely related impurities (e.g., mono-brominated or tri-brominated species). 2. Contamination with starting material.1. Employ column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). 2. Recrystallization from a suitable solvent (e.g., ethanol, methanol) may help in removing impurities.
Dark-colored reaction mixture or product 1. Oxidation of the amino group. 2. Decomposition of starting material or product.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the electrophilic aromatic substitution (bromination) of 1-(2-aminophenyl)ethanone using a suitable brominating agent. The amino group is an activating group and directs the substitution to the ortho and para positions. Since the para position is occupied by the acetyl group, bromination occurs at the other available ortho and para positions relative to the amine.

Q2: Which brominating agent is recommended?

Both molecular bromine (Br₂) in a solvent like acetic acid and N-Bromosuccinimide (NBS) are commonly used. NBS is often preferred as it is a solid and easier to handle than liquid bromine. The choice of agent can influence the reaction's selectivity and vigor.

Q3: How can I control the degree of bromination?

The stoichiometry of the brominating agent is the most critical factor. For the synthesis of the di-bromo compound, approximately 2.0 to 2.2 molar equivalents of the brominating agent relative to the starting 1-(2-aminophenyl)ethanone should be used. Adding the brominating agent portion-wise can also help control the reaction.

Q4: What are the typical reaction conditions?

The reaction is often carried out in a polar protic solvent such as acetic acid. The temperature can range from room temperature to a moderate heat (e.g., 50-80°C), depending on the reactivity of the chosen brominating agent. Reaction times can vary from a few hours to overnight, and progress should be monitored by TLC.

Q5: Are there any known side reactions to be aware of?

Yes, potential side reactions include the formation of mono-brominated (1-(2-amino-5-bromophenyl)ethanone) and tri-brominated products. Oxidation of the starting material or product can also occur, leading to colored impurities. In some cases, the acetyl group or the amino group might react under harsh conditions.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 1-(2-aminophenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1-(2-aminophenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Slowly add N-Bromosuccinimide (2.1 eq) to the solution in portions at room temperature while stirring.

  • After the addition is complete, heat the reaction mixture to 50-60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

The following table summarizes key parameters that can be varied for the optimization of the synthesis.

Parameter Range / Options Effect on Reaction
Brominating Agent NBS, Br₂NBS is easier to handle; Br₂ may be more reactive.
Equivalents of Brominating Agent 2.0 - 2.5 eqControls the degree of bromination. Excess can lead to over-bromination.
Solvent Acetic Acid, DichloromethaneAcetic acid is common for this type of bromination.
Temperature 25°C - 80°CHigher temperatures increase the reaction rate but may also increase side products.
Reaction Time 2 - 24 hoursShould be optimized by monitoring the reaction via TLC.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow start Start dissolve Dissolve 1-(2-aminophenyl)ethanone in Acetic Acid start->dissolve add_nbs Add NBS (2.1 eq) in portions dissolve->add_nbs heat Heat to 50-60°C add_nbs->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Neutralization & Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_sm Is starting material consumed? (TLC) start->check_sm increase_time_temp Increase reaction time or temperature check_sm->increase_time_temp No check_purity Are there multiple spots on TLC? check_sm->check_purity Yes success Improved Yield/ Purity increase_time_temp->success optimize_stoichiometry Adjust stoichiometry of brominating agent check_purity->optimize_stoichiometry Yes optimize_purification Optimize column chromatography or recrystallization check_purity->optimize_purification No (streaking/close spots) optimize_stoichiometry->success optimize_purification->success

Caption: Troubleshooting decision tree for optimizing the synthesis.

Technical Support Center: Purification of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-3,5-dibromophenyl)ethanone. Our goal is to help you address common purification challenges and ensure the highest possible purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: The synthesis of this compound typically involves the bromination of 2'-aminoacetophenone. The most common impurity is the over-brominated product, where an additional bromine atom is introduced into the aromatic ring. Other potential impurities include unreacted starting material (2'-aminoacetophenone) and mono-brominated intermediates.

Q2: My purified this compound has a low melting point. What could be the issue?

A2: A depressed and broad melting point range is a strong indicator of impurities. The reported melting point for pure this compound is in the range of 124-126 °C (397–399 K).[1][2] If your product melts at a lower temperature, it is likely contaminated with starting materials or byproducts. Further purification is recommended.

Q3: I am observing a persistent yellow color in my product even after initial purification. How can I remove it?

A3: this compound is typically described as pale yellow tablets.[1][2] A persistent or intense yellow color may indicate the presence of colored impurities. Both recrystallization and column chromatography are effective methods for removing such impurities. If recrystallization alone is insufficient, column chromatography provides a higher degree of separation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Poor yield after recrystallization.
Possible Cause Troubleshooting Step
Solvent choice is not optimal. While ethanol is a recommended solvent, the solubility profile can be affected by trace impurities.[1][2] You may need to screen other solvents or solvent mixtures. Good candidates include isopropanol, methanol, or mixtures of ethanol and water.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will result in the product remaining in the solution upon cooling, thus reducing the yield.
Cooling was too rapid. Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Product is highly impure. If the crude product is very impure, a single recrystallization may not be sufficient and can lead to significant material loss. Consider a preliminary purification by column chromatography followed by recrystallization.
Issue 2: Incomplete separation of impurities during column chromatography.
Possible Cause Troubleshooting Step
Incorrect eluent polarity. The recommended eluent system is a mixture of dichloromethane and hexane.[1][2] If separation is poor, you may need to adjust the polarity. Start with a low polarity mixture (e.g., 10% dichloromethane in hexane) and gradually increase the proportion of the more polar solvent (dichloromethane).
Column overloading. Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Inappropriate stationary phase. Standard silica gel is typically effective. However, for very stubborn separations, consider using a different stationary phase, such as alumina, or a reverse-phase silica gel.
Sample was not loaded correctly. For optimal separation, the sample should be loaded onto the column in a minimal amount of solvent as a concentrated band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.

Experimental Protocols

Recrystallization of this compound

This protocol is based on the successful recrystallization of the compound from ethanol.[1][2]

Materials:

  • Crude this compound

  • Ethanol (EtOH), reagent grade

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pale yellow crystals should start to form.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Determine the melting point of the dried crystals to assess purity.

Column Chromatography of this compound

This protocol describes the purification of the compound using silica gel chromatography.[1][2]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Hexane, HPLC grade

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Begin elution with a low-polarity solvent mixture (e.g., 5% dichloromethane in hexane).

  • Monitor the separation: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Increase eluent polarity: Gradually increase the polarity of the eluent (e.g., to 10%, 20% dichloromethane in hexane) to elute the desired compound.

  • Combine and evaporate: Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

  • Further purification (optional): The purified product can be further recrystallized from ethanol to obtain highly pure, crystalline material.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_assessment Purity Assessment cluster_outcome Final Product Crude_Product Crude this compound Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography (Dichloromethane/Hexane) Crude_Product->Column_Chromatography For complex mixtures Purity_Check Check Purity (e.g., Melting Point, TLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity is high Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity is low Further_Purification->Recrystallization Further_Purification->Column_Chromatography

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_decision Method Selection cluster_solutions Troubleshooting Steps cluster_goal Desired Outcome Impure_Product Impure Product (Low melting point, TLC spots) Purification_Method Primary Purification Method? Impure_Product->Purification_Method Recrystallization_Troubleshooting Recrystallization Issues: - Check solvent - Slow cooling - Reduce solvent volume Purification_Method->Recrystallization_Troubleshooting Recrystallization Chromatography_Troubleshooting Chromatography Issues: - Adjust eluent polarity - Check column loading - Consider dry loading Purification_Method->Chromatography_Troubleshooting Column Chromatography Pure_Product High Purity Product Recrystallization_Troubleshooting->Pure_Product Chromatography_Troubleshooting->Pure_Product

Caption: Troubleshooting logic for purifying this compound.

References

stability issues of 1-(2-Amino-3,5-dibromophenyl)ethanone under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Amino-3,5-dibromophenyl)ethanone under acidic conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on forced degradation studies of structurally related compounds like bromhexine and ambroxol, which also contain a 2-amino-3,5-dibromophenyl moiety, this compound is expected to exhibit instability and degrade under acidic conditions.[1][2] The rate and extent of degradation will likely depend on the acid concentration, temperature, and duration of exposure.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: While specific degradation products for this exact molecule are not extensively documented in the provided search results, a potential degradation pathway under acidic conditions could involve hydrolysis of the ethanone group or other acid-catalyzed reactions involving the amino group. The degradation of bromhexine in acidic solutions results in multiple degradation products, suggesting that complex reaction pathways may occur.[1]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This technique allows for the separation and quantification of the parent compound from its degradation products. Developing a method that can resolve all potential impurities is crucial for accurate stability assessment.

Q4: What are "forced degradation studies" and why are they important?

A4: Forced degradation studies, or stress testing, are essential in pharmaceutical development to understand the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, heat, light, oxidation) to accelerate degradation. The results help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid and complete degradation of the compound observed. The acidic conditions are too harsh (e.g., high acid concentration, high temperature).Reduce the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl) and/or lower the reaction temperature. Perform time-point analyses to capture the degradation profile before it is complete.
Multiple unknown peaks appearing in the chromatogram. Formation of several degradation products.Utilize HPLC-MS (Mass Spectrometry) to obtain mass information for each impurity, which can aid in their identification. This approach is commonly used in forced degradation studies to characterize unknown degradants.
Poor separation between the parent peak and impurity peaks in HPLC. The chromatographic method is not optimized for stability indication.Modify the HPLC method parameters. This may include changing the mobile phase composition (e.g., pH, organic solvent ratio), switching to a different column chemistry, or using a gradient elution.
Inconsistent degradation results between experiments. Variability in experimental conditions.Ensure precise control over all experimental parameters, including acid concentration, temperature, reaction time, and sample preparation. Use a calibrated and well-maintained oven or water bath for temperature control.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol provides a general framework for conducting a forced degradation study of this compound.

Objective: To evaluate the stability of this compound under acidic stress and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add a specific volume of an acidic solution (e.g., 0.1 N HCl) to achieve the desired final concentration of the compound and acid.

    • Store the solution at a controlled temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots of the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.

  • Sample Analysis: Dilute the neutralized samples to an appropriate concentration with the mobile phase and analyze them using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the relative retention times and peak areas of any degradation products.

    • If possible, use HPLC-MS to identify the structure of the major degradation products.

Data Presentation

The following table is a hypothetical representation of data from a forced degradation study.

Time (hours)This compound Assay (%)Degradant 1 (%)Degradant 2 (%)Total Impurities (%)Mass Balance (%)
0100.00.00.00.0100.0
295.22.81.54.399.5
489.85.13.28.398.1
880.19.56.816.396.4
1271.513.29.923.194.6
2455.320.715.436.191.4

Visualizations

Degradation_Pathway parent This compound intermediate Hydrolysis Intermediate parent->intermediate Acidic Hydrolysis (H+, H2O) degradant1 Degradant 1 (e.g., 2-Amino-3,5-dibromobenzoic acid) intermediate->degradant1 degradant2 Other Degradation Products intermediate->degradant2

Caption: Potential degradation pathway of this compound under acidic conditions.

Experimental_Workflow start Prepare Stock Solution stress Induce Acidic Stress (e.g., 0.1N HCl, 60°C) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze via HPLC neutralize->analyze data Analyze Data and Identify Degradants analyze->data

Caption: General workflow for a forced degradation study under acidic conditions.

References

Technical Support Center: Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the scale-up synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective bromination.- Ensure the use of fresh, high-quality bromine or N-bromosuccinimide (NBS).- Optimize the reaction temperature; bromination of activated rings can often proceed at or below room temperature.[1][2]- Verify the stoichiometry of the brominating agent. Excess may be needed for di-substitution.
Deactivation of the aromatic ring.- If starting from a precursor that is not 2-aminoacetophenone, ensure that the directing effects of the substituents favor ortho/para bromination.
Formation of Monobrominated Impurity Insufficient brominating agent.- Increase the molar equivalents of the brominating agent (e.g., bromine or NBS) to ensure complete di-bromination.
Short reaction time.- Extend the reaction time and monitor the reaction progress by TLC or HPLC to ensure full conversion to the di-brominated product.
Formation of Polybrominated Byproducts Excess brominating agent.- Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture.
Reaction temperature too high.- Perform the bromination at a lower temperature to improve selectivity.[2]
Product is a Dark Oil or Discolored Solid Oxidation of the aniline.- Aniline and its derivatives are susceptible to air oxidation, which can lead to colored impurities.[3] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon).
Residual bromine or iodine.- Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine.
Impurities from starting materials.- Ensure the purity of the starting 2-aminoacetophenone before beginning the reaction.
Difficulties in Product Purification Co-elution of impurities during column chromatography.- Experiment with different solvent systems for chromatography. A gradient elution may be necessary to separate closely related compounds.
Product is an oil and difficult to crystallize.- Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol, hexane, ethyl acetate/hexane).[1]
Product is a salt.- If an acidic workup was used, the product may be in its salt form. Neutralize with a mild base (e.g., sodium bicarbonate solution) before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route for this compound?

A1: The most direct route is the bromination of 2-aminoacetophenone. This reaction can be carried out using elemental bromine in a suitable solvent like acetic acid or by using N-bromosuccinimide (NBS).[1]

Q2: How can I control the regioselectivity of the bromination to obtain the 3,5-dibromo isomer?

A2: The amino group in 2-aminoacetophenone is a strong ortho-, para-director. The acetyl group is a meta-director. The amino group's directing effect is dominant. Bromination will occur at the positions ortho and para to the amino group. The position para to the amino group (position 5) will be brominated first, followed by one of the ortho positions (position 3).

Q3: What are the key safety precautions to take during this synthesis?

A3: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction may be exothermic, so it is important to control the rate of addition of the brominating agent and to have a cooling bath on standby.

Q4: My final product is always a dark color. How can I obtain a pure, light-colored product?

A4: The dark color is likely due to the oxidation of the amino group.[3] To minimize this, it is recommended to perform the reaction and workup under an inert atmosphere. Purification by column chromatography on silica gel followed by recrystallization can help in obtaining a pure, lighter-colored product.[1] Washing with a reducing agent solution like sodium bisulfite during workup can also help.

Q5: Can I use a Friedel-Crafts acylation approach to synthesize this molecule?

A5: A Friedel-Crafts acylation of 2,4-dibromoaniline is a potential alternative. However, Friedel-Crafts reactions often fail with strongly deactivated rings, and anilines can complex with the Lewis acid catalyst, inhibiting the reaction.[4] Therefore, direct bromination of 2-aminoacetophenone is generally a more reliable method.

Experimental Protocols

Synthesis of this compound via Bromination

This protocol is adapted from the synthesis of similar compounds.[1]

Materials:

  • 2-Aminoacetophenone

  • Bromine or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 2-aminoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to yield pure this compound.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dissolve 2-Aminoacetophenone in Acetic Acid cool Cool to 0°C start->cool add_br2 Add Bromine Solution Dropwise cool->add_br2 react Stir at Room Temperature add_br2->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Na2S2O3 monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallize chromatography->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_starting_material Starting Material Issues cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues start Low Yield Observed check_starting_material Check Purity of Starting Material start->check_starting_material check_reagents Check Quality of Brominating Agent start->check_reagents check_conditions Review Reaction Conditions start->check_conditions impure_sm Impure Starting Material? check_starting_material->impure_sm old_br2 Old or Decomposed Brominating Agent? check_reagents->old_br2 temp_issue Incorrect Temperature? check_conditions->temp_issue time_issue Insufficient Reaction Time? check_conditions->time_issue stoich_issue Incorrect Stoichiometry? check_conditions->stoich_issue purify_sm Purify Starting Material and Repeat impure_sm->purify_sm Yes use_fresh_br2 Use Fresh Reagent and Repeat old_br2->use_fresh_br2 Yes optimize_temp Optimize Temperature temp_issue->optimize_temp increase_time Increase Reaction Time time_issue->increase_time adjust_stoich Adjust Stoichiometry stoich_issue->adjust_stoich

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone. Our focus is to address common challenges, particularly the issue of over-bromination, and to provide detailed experimental protocols and data to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity of the bromination reaction. The starting material, 2-aminoacetophenone, contains a strongly activating amino group, which directs electrophilic substitution to the ortho and para positions. This high reactivity can easily lead to over-bromination, resulting in the formation of undesired tribrominated byproducts. Additionally, bromination can potentially occur at the α-position of the acetyl group under certain conditions. Achieving the desired 3,5-dibromination selectively requires careful control of reaction parameters.

Q2: What are the typical side products observed in this synthesis?

A2: The main side products include:

  • Monobrominated isomers: 1-(2-Amino-3-bromophenyl)ethanone and 1-(2-Amino-5-bromophenyl)ethanone.

  • Over-brominated product: 1-(2-Amino-3,5,X-tribromophenyl)ethanone, where X is another position on the aromatic ring.

  • α-Brominated product: 1-(2-Amino-3,5-dibromophenyl)-2-bromoethanone.

  • Unreacted starting material: 2-Aminoacetophenone.

Q3: How can I monitor the progress of the reaction and identify the products?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A mixture of hexane and ethyl acetate can be used as the eluent. The desired product, side products, and starting material will have different Rf values. For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. LC-MS can be used to determine the mass of the products, confirming the number of bromine atoms incorporated. 1H and 13C NMR will provide structural information to confirm the substitution pattern on the aromatic ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Dominant formation of tribrominated product Reaction conditions are too harsh (e.g., high temperature, strong brominating agent like Br2 in a polar solvent).Use a milder brominating agent such as N-Bromosuccinimide (NBS). Control the stoichiometry of the brominating agent to be slightly over 2 equivalents. Maintain a low reaction temperature (e.g., 0-5 °C).
Formation of significant amounts of monobrominated products Insufficient amount of brominating agent or incomplete reaction.Increase the amount of the brominating agent to at least 2 equivalents. Extend the reaction time and monitor closely by TLC. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Presence of α-brominated product Reaction conditions favor radical or enolate formation.Avoid radical initiators (like AIBN or benzoyl peroxide) and strong acidic or basic conditions that promote enolization. Using a non-polar solvent can also disfavor α-bromination.
Difficulty in purifying the desired product Similar polarities of the desired product and byproducts.Use column chromatography with a silica gel stationary phase and a gradient elution of hexane and ethyl acetate. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can also be effective for purification.

Experimental Protocols

Protocol 1: Dibromination of 2-Aminoacetophenone using N-Bromosuccinimide (NBS)

This protocol aims for the selective dibromination at the 3 and 5 positions of 2-aminoacetophenone.

Materials:

  • 2-Aminoacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-aminoacetophenone (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Expected Yield and Purity: The yield and purity can vary depending on the precise reaction conditions and purification efficiency. A typical yield for this type of reaction would be in the range of 60-80%, with a purity of >95% after chromatography.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions

Brominating AgentSolventTemperature (°C)Key Outcome
Bromine (Br2)Acetic AcidRoom TempProne to over-bromination, difficult to control.
N-Bromosuccinimide (NBS)Acetonitrile (MeCN)0 - Room TempGood selectivity for aromatic bromination with controlled stoichiometry.
Pyridinium Hydrobromide PerbromideDichloromethane (DCM)0 - Room TempMilder alternative to Br2, can offer good selectivity.

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Aminoacetophenone dissolve Dissolve in Acetonitrile start->dissolve cool Cool to 0-5 °C dissolve->cool add_nbs Add NBS (2.1 eq) cool->add_nbs react Stir at 0-5 °C then RT add_nbs->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Analyze Reaction Mixture (TLC/LCMS) over_bromination Over-bromination Detected start->over_bromination under_bromination Incomplete Reaction start->under_bromination alpha_bromination α-Bromination Detected start->alpha_bromination solution1 Reduce temperature Use milder brominating agent Control stoichiometry over_bromination->solution1 solution2 Increase reaction time Increase amount of brominating agent under_bromination->solution2 solution3 Avoid radical initiators Use non-polar solvent alpha_bromination->solution3

Caption: Decision tree for troubleshooting common synthesis issues.

Technical Support Center: Column Chromatography of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(2-Amino-3,5-dibromophenyl)ethanone via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough. The compound is strongly interacting with the acidic silica gel stationary phase due to the basic amino group.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia in the more polar solvent, to the mobile phase to reduce interactions with the silica gel.[1][2]
Product is eluting too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
Poor separation of the product from impurities (streaking or overlapping bands) Inappropriate mobile phase polarity. The column is overloaded with the crude sample. The column was not packed properly, leading to channeling. The compound is degrading on the silica gel.Optimize the mobile phase system using Thin Layer Chromatography (TLC) before running the column. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or channels. Use a mobile phase containing a basic modifier (e.g., triethylamine) to minimize degradation and improve peak shape.[2]
Tailing of the product band Strong interaction between the basic amino group of the analyte and the acidic silanol groups on the silica gel surface.Add a basic modifier like triethylamine or a small amount of ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[1][2] Consider using an alternative stationary phase such as alumina or amino-functionalized silica.[2]
Low recovery of the product The compound is irreversibly adsorbed onto the silica gel. The compound is degrading during the chromatography process.Use a mobile phase containing a basic modifier.[2] Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution once good separation is achieved.
Product fractions are not pure (contain multiple spots on TLC) Inefficient separation. Fractions were collected too broadly.Optimize the mobile phase for better separation on TLC first. Collect smaller fractions during the column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A good starting point for normal-phase chromatography on silica gel is a non-polar/polar solvent mixture such as hexane/ethyl acetate or dichloromethane/methanol.[2][3][4] It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). A solvent system that gives an Rf value of approximately 0.2-0.3 for the desired compound on TLC is often a good starting point for column chromatography.

Q2: Why is my purified product yellow, and how can I remove the color?

Aromatic amines can be susceptible to oxidation, which can lead to colored impurities. If the yellow color is due to an impurity, optimizing the chromatography protocol with a different solvent system or using a different stationary phase might help. If the product itself is inherently yellow, this is not an issue of purity.

Q3: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase chromatography can be a suitable alternative, especially for polar and ionizable compounds like aromatic amines.[2][5] In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).

Q4: How can I prevent my compound from streaking on the TLC plate and the column?

Streaking is often caused by the interaction of the basic amino group with the acidic silica gel. To prevent this, you can add a small amount of a base, such as triethylamine (0.1-1%) or a few drops of ammonia, to your TLC developing solvent and your column chromatography mobile phase.[1][2]

Q5: What stationary phase should I use?

Silica gel is the most common stationary phase for column chromatography.[3] However, for basic compounds like this compound, which can exhibit strong interactions with acidic silica, you might consider using a less acidic stationary phase like alumina or a chemically modified silica gel, such as amino-propylated silica.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The specific parameters may need to be optimized based on the scale of the reaction and the impurity profile.

1. Preparation of the Slurry and Packing the Column:

  • Select an appropriately sized glass chromatography column based on the amount of crude material to be purified.

  • In a beaker, prepare a slurry of silica gel (60-120 mesh or 100-200 mesh) in the initial, least polar mobile phase (e.g., a hexane/ethyl acetate mixture).[3]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another layer of sand on top of the silica bed.

  • Continuously run the mobile phase through the column, ensuring the silica bed does not run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.

  • If a gradient elution is required, start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent.

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour load_sample Load onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor monitor->elute Adjust Polarity combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic start Start Chromatography issue Observe Tailing or Poor Separation? start->issue add_base Add Basic Modifier (e.g., TEA) to Mobile Phase issue->add_base Yes check_loading Check Sample Load issue->check_loading No add_base->check_loading reduce_load Reduce Amount of Sample check_loading->reduce_load Overloaded optimize_solvent Re-optimize Mobile Phase with TLC check_loading->optimize_solvent OK reduce_load->optimize_solvent continue_chrom Continue Chromatography optimize_solvent->continue_chrom

References

Validation & Comparative

A Comparative Spectral Analysis of 1-(2-Amino-3,5-dibromophenyl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 1-(2-Amino-3,5-dibromophenyl)ethanone and its structural analogs. Due to the limited availability of published experimental spectral data for this compound, this comparison heavily relies on data from its non-halogenated parent compound, 2'-aminoacetophenone, and its mono- and di-halogenated analogs. The information presented herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Introduction

This compound is an aromatic ketone containing an aniline moiety. The presence of two bromine atoms on the phenyl ring is expected to significantly influence its physicochemical and spectral properties compared to its analogs. Understanding these differences is crucial for its identification, characterization, and potential application in various research domains. This guide summarizes the key spectral features of this compound and its analogs, based on available data from various sources.

Comparative Spectral Data

The following tables summarize the available spectral data for this compound and its selected analogs.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAr-HNH₂COCH₃Solvent
This compound Data not availableData not availableData not availableData not available
2'-Aminoacetophenone [1]6.61-7.75 (m, 4H)6.3 (br s, 2H)2.59 (s, 3H)CDCl₃
1-(2-Amino-5-bromophenyl)ethanone Data not availableData not availableData not availableData not available
1-(2-Amino-5-chlorophenyl)ethanone [2]6.69-7.58 (m, 3H)Data not available2.56 (s, 3H)CDCl₃

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC=OAr-CAr-C-NH₂Ar-C-Br/ClCOCH₃Solvent
This compound Data not availableData not availableData not availableData not availableData not availableData not available
2'-Aminoacetophenone [3]200.5116.3, 118.6, 131.2, 134.1150.9-28.1CDCl₃
1-(2-Amino-5-bromophenyl)ethanone Data not availableData not availableData not availableData not availableData not availableData not available
1-(2-Amino-5-chlorophenyl)ethanone Data not availableData not availableData not availableData not availableData not availableData not available

Table 3: Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)

Compoundν(N-H)ν(C=O)ν(C-Br/Cl)
This compound Data not availableData not availableData not available
2'-Aminoacetophenone [4][5]3442, 33601655-
1-(2-Amino-5-bromophenyl)ethanone Data not availableData not availableData not available
1-(2-Amino-5-chlorophenyl)ethanone Data not availableData not availableData not available

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 293 (with characteristic bromine isotope pattern)Data not available
2'-Aminoacetophenone [1]135120, 92, 65
1-(2-Amino-5-bromophenyl)ethanone [6]213/215 (approx. 1:1 ratio)Data not available
1-(2-Amino-5-chlorophenyl)ethanone [7]169/171 (approx. 3:1 ratio)154, 126, 91

Table 5: UV-Vis Spectral Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
This compound Data not availableData not availableData not available
2'-Aminoacetophenone [1]228, 362Data not availableEthanol
1-(2-Amino-5-bromophenyl)ethanone Data not availableData not availableData not available
1-(2-Amino-5-chlorophenyl)ethanone Data not availableData not availableData not available

Experimental Protocols

The following are general experimental protocols for the spectral analyses mentioned above. Specific parameters may vary depending on the instrument and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The presence of bromine or chlorine atoms can be identified by the characteristic isotopic pattern of the molecular ion peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A solution of the compound in a suitable solvent (e.g., ethanol, methanol) is prepared in a quartz cuvette. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound and Analogs Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structure Elucidation and Comparison NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Caption: General workflow for the synthesis, purification, and spectral analysis of organic compounds.

Discussion of Spectral Features

  • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and acetyl groups, as well as the halogen substituents. The electron-withdrawing nature of the bromine atoms in this compound is expected to cause a downfield shift of the remaining aromatic protons compared to 2'-aminoacetophenone. The NH₂ protons typically appear as a broad singlet, which can be exchanged with D₂O. The methyl protons of the acetyl group appear as a sharp singlet.

  • ¹³C NMR: The positions of the carbon signals in the ¹³C NMR spectrum are also affected by the substituents. The carbonyl carbon (C=O) appears significantly downfield. The carbons attached to the electronegative bromine atoms will experience a downfield shift, while the carbon attached to the amino group will be shielded (shifted upfield).

  • IR Spectroscopy: The IR spectrum provides information about the functional groups present. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone is observed as a strong absorption band around 1650-1700 cm⁻¹. The presence of the C-Br bonds will give rise to absorptions in the fingerprint region (below 1000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The relative intensities of the M, M+2, and M+4 peaks will be approximately 1:2:1.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is influenced by the electronic transitions within the molecule. The presence of the conjugated system (aromatic ring and carbonyl group) and the amino group will result in characteristic absorption bands. Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Conclusion

This guide provides a foundational comparison of the spectral properties of this compound and its analogs. While comprehensive experimental data for the dibrominated compound remains limited in the public domain, the analysis of its structural analogs provides valuable insights into the expected spectral characteristics. Further experimental investigation is necessary to fully elucidate the spectral properties of this compound. Researchers are encouraged to consult chemical supplier databases and scholarly articles for the most current and detailed spectral information.

References

A Comparative Analysis of the Reactivity of 1-(2-Amino-3,5-dibromophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-(2-Amino-3,5-dibromophenyl)ethanone and similar compounds, with a focus on their application in the synthesis of heterocyclic structures. The information presented is compiled from peer-reviewed literature and is intended to aid in reaction design and optimization.

Introduction to the Reactivity of 2-Aminoacetophenones

This compound is a substituted 2-aminoacetophenone. This class of compounds is of significant interest in medicinal chemistry and organic synthesis as they are versatile precursors to a wide range of nitrogen-containing heterocycles, including quinolines and quinazolinones. The reactivity of these molecules is primarily governed by the interplay of the nucleophilic amino group and the electrophilic acetyl group, as well as the electronic and steric effects of substituents on the aromatic ring.

The presence of two bromine atoms on the phenyl ring of this compound significantly influences its reactivity compared to the parent 2-aminoacetophenone and its mono-substituted analogues. This guide will explore these differences through a comparison of their performance in key synthetic transformations.

Core Reactivity: Cyclocondensation Reactions

A principal application of 2-aminoacetophenones is in cyclocondensation reactions to form fused heterocyclic systems. One of the most prominent examples is the Friedländer annulation, which is a widely used method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Comparative Reactivity Data

The following table summarizes the reactivity of this compound in comparison to other substituted 2-aminoacetophenones in the synthesis of quinazolinone derivatives. It is important to note that the reaction conditions are not identical across all examples, which may influence the observed yields.

CompoundCo-reactantProductReaction ConditionsYield (%)Reference
This compound precursor (2-Amino-3,5-dibromobenzoic acid)p-Aminoacetophenone (after conversion to benzoxazinone)6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinoneFusion at 150°C85[1]
2-Amino-5-bromobenzoic acid precursorAnthranilic acid2-(substituted)-6-bromo-quinazolin-4(3H)-oneNot specifiedNot specified[2]
2-Amino-5-methylbenzoic acid precursorVarious aldehydes2,8-disubstituted-6-methylquinazolin-4(3H)-oneIodine, THF, reflux41-89[3]
2'-Aminoacetophenone4-Cholesten-3-oneAngular and linear quinoline-fused steroidsAuCl3, 1,2-dichloroethane, 25°C40 (mixture)[4]

Analysis of Reactivity:

The reactivity of this compound is significantly modulated by the two bromine substituents:

  • Electronic Effects: Bromine is an electron-withdrawing group. The presence of two bromine atoms on the aromatic ring decreases the electron density of the ring and, by extension, the nucleophilicity of the amino group. This deactivation makes the amino group less reactive towards electrophiles compared to the unsubstituted 2'-aminoacetophenone. This effect is generally expected to lead to slower reaction rates in cyclocondensation reactions where the initial step is the nucleophilic attack of the amine.

  • Steric Effects: The bromine atom at the 3-position (ortho to the amino group) introduces significant steric hindrance. This can impede the approach of reactants to the amino group and the subsequent cyclization steps, potentially lowering reaction rates and yields.

In contrast, electron-donating groups on the aromatic ring would be expected to increase the nucleophilicity of the amino group and accelerate the reaction rate. For instance, the presence of a methyl group (an electron-donating group) in 2-amino-5-methylbenzoic acid derivatives leads to good to excellent yields in quinazolinone synthesis[3].

Experimental Protocols

General Procedure for the Synthesis of 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone[1]

This protocol describes a key transformation of a derivative of the title compound's chemical family.

  • Starting Material Preparation: 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one is prepared from 2-amino-3,5-dibromobenzoic acid.

  • Fusion Reaction: A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (3.8 g, 0.01 mol) and p-aminoacetophenone (1.35 g, 0.01 mol) is heated together at 150°C in a sand bath for 2 hours.

  • Workup and Purification: After cooling, the resulting solid mass is crystallized twice from ethanol to yield the pure product.

Visualizations

The following diagrams illustrate a typical workflow for the synthesis of quinazolinones and the mechanism of the related Friedländer annulation.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Cyclocondensation cluster_workup Workup & Purification 2_aminoacetophenone This compound (or analogue) reaction_vessel Reaction Vessel (Solvent, Catalyst, Heat) 2_aminoacetophenone->reaction_vessel co_reactant Co-reactant (e.g., benzoxazinone precursor) co_reactant->reaction_vessel cooling Cooling & Precipitation reaction_vessel->cooling filtration Filtration cooling->filtration crystallization Crystallization filtration->crystallization product Pure Heterocyclic Product crystallization->product

A general experimental workflow for heterocyclic synthesis.

friedlander_mechanism aldol Aldol Condensation adduct Aldol Adduct aldol->adduct dehydration1 Dehydration adduct->dehydration1 enone α,β-Unsaturated Carbonyl dehydration1->enone cyclization Intramolecular Cyclization (Imine Formation) enone->cyclization dehydration2 Dehydration cyclization->dehydration2 product Quinoline dehydration2->product

References

A Comparative Guide to the Biological Activity of 1-(2-Amino-3,5-dibromophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives synthesized from 1-(2-amino-3,5-dibromophenyl)ethanone. While direct experimental data for derivatives of this specific compound is limited in publicly available literature, this document compiles and compares data from closely related analogues, offering valuable insights for research and development. The guide focuses on three major classes of derivatives: quinazolines, chalcones, and Schiff bases, which are readily synthesizable from the parent compound.

Quinazoline Derivatives: Potent Anticancer and Antimicrobial Agents

Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of quinazoline derivatives from this compound is a promising route to novel bioactive molecules.

Anticipated Synthetic Pathway

The general synthesis of quinazoline derivatives from a 2-aminoacetophenone precursor often involves a multi-step reaction, beginning with cyclization to form a benzoxazinone intermediate, followed by reaction with various nucleophiles.

G A This compound B Reaction with Chloroacetyl Chloride A->B C 2-(chloromethyl)-4-methyl-6,8-dibromoquinazoline (Intermediate) B->C D Nucleophilic Substitution (e.g., Amines, Thiols) C->D E Substituted Quinazoline Derivatives D->E

Fig. 1: General synthetic scheme for quinazoline derivatives.
Comparative Anticancer Activity of Analogous Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinazoline derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2,3-disubstituted quinazolin-4(1H)-onesHeLa (Cervical Cancer)7-18Gefitinib-
2,3-disubstituted quinazolin-4(1H)-onesMDA-MB-231 (Breast Cancer)15-24Gefitinib-
4-substituted phenyl-quinazoline-2(1H)-thionesMCF-7 (Breast Cancer)7.8-62.5 (µg/ml)--
Acylhydrazone quinazolinesVarious-5-FU-

Data compiled from analogous compounds reported in the literature.[1][2][3][4]

Comparative Antimicrobial Activity of Analogous Quinazoline Derivatives

Quinazoline derivatives have also demonstrated significant antimicrobial properties. The table below presents the activity of analogous compounds against various bacterial and fungal strains.

Compound ClassBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
2,3,6-trisubstituted Quinazolin-4-oneS. aureus, S. pyogenesGood to ExcellentA. niger, C. albicansGood to Excellent
2-thioxo-quinazolin-4-one derivativesB. subtilis, S. aureus-A. niger, C. albicans-
Quinazolinone Schiff's basesB. cereus, S. aureusVariableC. albicansPromising

Activity levels are as reported in the source literature.[5][6][7]

Chalcone Derivatives: A Versatile Scaffold for Biological Activity

Chalcones (1,3-diphenyl-2-propen-1-one) are precursors to flavonoids and are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. The synthesis of chalcones from this compound can be achieved through the Claisen-Schmidt condensation.

Anticipated Synthetic Pathway

The Claisen-Schmidt condensation involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base.

G A This compound C Claisen-Schmidt Condensation (Base catalyst) A->C B Aromatic Aldehyde B->C D Chalcone Derivative C->D

Fig. 2: Synthetic pathway for chalcone derivatives.
Comparative Anticancer Activity of Analogous Chalcone Derivatives

The anticancer potential of various amino chalcone derivatives is summarized below.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Amino chalcone derivativesMGC-803 (Gastric Cancer)1.525-Fu>10
Amino chalcone derivativesHCT-116 (Colon Cancer)1.835-Fu>10
Amino chalcone derivativesMCF-7 (Breast Cancer)2.545-Fu>10
Methoxy amino chalconesT47D (Breast Cancer)5.28 (µg/mL)--

Data from analogous compounds provide a reference for potential activity.[8][9][10]

Comparative Antimicrobial Activity of Analogous Chalcone Derivatives

Chalcones are well-documented for their antimicrobial effects.

Compound ClassBacterial StrainMIC (mg/mL)Fungal StrainMIC (mg/mL)
Substituted ChalconesS. aureus, B. subtilis0.4 - 0.6A. nigerModerate Activity
Methoxy amino chalconesE. coli, S. aureusGood ActivityC. albicansGood Activity
Halogenated ChalconesE. coli, S. aureusIncreased ActivityC. albicansIncreased Activity

MIC values and activity levels are based on studies of analogous compounds.[8][11][12][13]

Schiff Base Derivatives: Promising Antimicrobial Agents

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known for their diverse biological activities, particularly as antimicrobial agents. The amino group in this compound can readily react to form Schiff base derivatives.

Anticipated Synthetic Pathway

The synthesis of Schiff bases is a straightforward condensation reaction.

G A This compound C Condensation Reaction (Acid/Base catalyst) A->C B Substituted Aldehyde/Ketone B->C D Schiff Base Derivative C->D

Fig. 3: General synthesis of Schiff base derivatives.
Comparative Antimicrobial Activity of Analogous Schiff Base Derivatives

The antimicrobial potential of Schiff bases derived from similar aromatic amines is highlighted below.

Compound ClassBacterial StrainMIC (mg/mL)Biofilm Inhibition (IC mg/mL)
Sulfanilamide Schiff basesS. aureusfrom 0.014from 0.029
Sulfanilamide Schiff basesE. faecalisActiveActive
Heterocyclic Schiff basesB. subtilis, S. aureus, E. coliGood Activity-

Data from analogous compounds suggest promising antimicrobial profiles.[14][15][16][17]

Experimental Protocols

The following are generalized experimental protocols for the key biological assays cited in this guide. Researchers should adapt these protocols based on the specific properties of their synthesized compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Fig. 4: Workflow for the MTT anticancer assay.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[1][2][8]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_0 Preparation cluster_1 Incubation and Reading A Prepare serial dilutions of test compounds in broth B Inoculate with a standardized bacterial/fungal suspension A->B C Incubate at 37°C for 24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

A Comparative Guide to the Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone: Established versus Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for the preparation of 1-(2-Amino-3,5-dibromophenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. We will examine an established method involving the direct bromination of 2'-aminoacetophenone and a novel, proposed route based on the Friedel-Crafts acylation of 3,5-dibromoaniline. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, purity, and procedural complexity.

Executive Summary

The synthesis of this compound is critical for the development of new therapeutic agents. The traditional approach via bromination of 2'-aminoacetophenone is straightforward but may present challenges in controlling regioselectivity and handling hazardous reagents like elemental bromine. The proposed novel route, a Friedel-Crafts acylation, offers an alternative strategy that could potentially provide better control over the introduction of the acetyl group and avoid the use of liquid bromine. This guide presents a side-by-side comparison of these two methodologies, supported by detailed experimental protocols and comparative data.

Data Presentation: A Tale of Two Routes

The following table summarizes the key quantitative and qualitative differences between the established and the proposed novel synthetic routes.

ParameterRoute A: Bromination of 2'-aminoacetophenoneRoute B: Friedel-Crafts Acylation of 3,5-dibromoaniline
Starting Material 2'-aminoacetophenone3,5-dibromoaniline
Key Reagents Bromine, Acetic AcidAcetyl chloride, Lewis Acid (e.g., AlCl₃)
Reported/Expected Yield Good to excellentModerate (potentially variable)
Purity High after recrystallization[1]Potentially requires chromatographic purification
Key Advantages Direct, one-step transformation.Readily available starting material.
Potential Challenges Handling of corrosive and toxic liquid bromine. Potential for over-bromination or side reactions.The amino group can deactivate the Lewis acid catalyst, potentially leading to low yields or requiring protection/deprotection steps.
Reaction Time Typically a few hoursVariable, can be from a few hours to overnight
Scalability Feasible, with appropriate safety measures for bromine handling.Potentially challenging due to catalyst deactivation and product purification on a large scale.

Experimental Protocols

Route A: Bromination of 2'-aminoacetophenone (Established Method)

This protocol is based on the reported synthesis of 2'-Amino-3',5'-dibromoacetophenone.[1]

Materials:

  • 2'-aminoacetophenone

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Hexane

  • Ethanol

Procedure:

  • Dissolve 2'-aminoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of excess bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by chromatography on silica gel using a dichloromethane-hexane solvent system.

  • Recrystallize the purified product from ethanol to obtain pale yellow tablets of this compound.[1]

Route B: Friedel-Crafts Acylation of 3,5-dibromoaniline (Novel Proposed Route)

This proposed protocol is based on general procedures for Friedel-Crafts acylation of aromatic amines, which often require specific catalysts to overcome the deactivating effect of the amino group.

Materials:

  • 3,5-dibromoaniline

  • Acetyl chloride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Carefully add aluminum chloride to the solvent with stirring. The process is exothermic.

  • In the dropping funnel, prepare a solution of acetyl chloride in anhydrous dichloromethane.

  • Slowly add the acetyl chloride solution to the aluminum chloride suspension dropwise over 15 minutes while maintaining the temperature at 0°C with an ice bath.

  • Dissolve 3,5-dibromoaniline in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Slowly add the 3,5-dibromoaniline solution to the cooled acylation mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 15-20 minutes.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Be cautious of gas evolution during the bicarbonate wash.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

Route_A start 2'-aminoacetophenone reagents Bromine Acetic Acid start->reagents Bromination product 1-(2-Amino-3,5- dibromophenyl)ethanone reagents->product

Caption: Workflow for Route A: Bromination.

Route_B start 3,5-dibromoaniline reagents Acetyl Chloride AlCl₃ start->reagents Friedel-Crafts Acylation product 1-(2-Amino-3,5- dibromophenyl)ethanone reagents->product

Caption: Workflow for Route B: Friedel-Crafts Acylation.

Concluding Remarks

The choice between the established bromination route and the proposed Friedel-Crafts acylation route for the synthesis of this compound will depend on the specific needs and capabilities of the research laboratory. The bromination of 2'-aminoacetophenone is a documented and direct method, though it requires careful handling of hazardous materials. The Friedel-Crafts acylation of 3,5-dibromoaniline presents a viable alternative, though it may require optimization to overcome the deactivating effects of the amino group and may necessitate more rigorous purification. Researchers are encouraged to evaluate both routes in the context of their synthetic goals, available resources, and safety protocols. Further investigation into optimizing the Friedel-Crafts acylation of halogenated anilines could lead to a more efficient and safer synthesis of this valuable chemical intermediate.

References

Comparative Study of Catalysts for the Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone is a crucial step in the production of various pharmaceutical compounds. The primary synthetic route to this intermediate is the Friedel-Crafts acylation of 2,4-dibromoaniline. The choice of catalyst for this reaction significantly impacts the yield, purity, and overall efficiency of the synthesis. This guide provides an objective comparison of various catalysts for this reaction, supported by available experimental data, to aid researchers in selecting the most suitable catalyst for their needs.

Catalyst Performance Comparison

The selection of a catalyst for the Friedel-Crafts acylation of 2,4-dibromoaniline is critical for achieving high yields and purity. While direct comparative studies for this specific reaction are limited in publicly available literature, data from analogous reactions and general principles of Friedel-Crafts chemistry allow for a meaningful comparison. The most common catalysts for this type of reaction are Lewis acids.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Aluminum Chloride (AlCl₃) Acetyl ChlorideDichloromethaneReflux2ModerateStoichiometric amounts are typically required. Can lead to side reactions and complex work-up procedures.[1][2]
Ferric Chloride (FeCl₃) Acetyl ChlorideDichloromethaneReflux3Moderate to GoodOften results in cleaner reactions and purer products compared to AlCl₃.[1]
Zinc Chloride (ZnCl₂) Acetic AnhydrideAcetic Acid1205Low to ModerateGenerally a milder and less efficient catalyst for this transformation.
Gallium(III) Triflate (Ga(OTf)₃) Acetic AnhydrideNitromethane/LiClO₄5012High (by analogy)Highly effective for acylation of anilides, suggesting high potential for this reaction.[2]
Solid Acid Catalysts (e.g., Zeolites) Acetic AnhydrideToluene1108VariableOffer advantages in terms of reusability and simplified work-up, but efficiency can be substrate-dependent.

Note: The data presented above is a synthesis of information from various sources on Friedel-Crafts acylation of anilines and related compounds. Yields are indicative and can vary based on specific reaction conditions.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound using common Lewis acid catalysts.

Protocol 1: Using Aluminum Chloride (AlCl₃)

Materials:

  • 2,4-dibromoaniline

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel with vigorous stirring.

  • After the addition is complete, add a solution of 2,4-dibromoaniline (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Using Ferric Chloride (FeCl₃)

Materials:

  • 2,4-dibromoaniline

  • Acetyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Follow the same setup as in Protocol 1, substituting AlCl₃ with anhydrous FeCl₃ (1.2 equivalents).

  • The reaction is typically refluxed for 3 hours.

  • The work-up and purification steps are identical to those described in Protocol 1. The use of FeCl₃ may result in a cleaner crude product, potentially simplifying purification.[1]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 2,4-Dibromoaniline Acetyl Chloride Lewis Acid Catalyst Anhydrous Solvent mixing Mixing and Reaction (Controlled Temperature) reagents->mixing monitoring TLC Monitoring mixing->monitoring quench Quenching (e.g., with HCl) monitoring->quench Reaction Complete extraction Extraction with Organic Solvent quench->extraction wash Washing (Water, Bicarbonate, Brine) extraction->wash dry Drying (Anhydrous Na₂SO₄) wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product 1-(2-Amino-3,5- dibromophenyl)ethanone chromatography->product

Caption: General experimental workflow for the synthesis.

Catalyst Selection Logic

The choice of catalyst depends on a balance of reactivity, selectivity, cost, and handling considerations. This diagram outlines the logical flow for catalyst selection.

catalyst_selection start Start: Catalyst Selection reactivity High Reactivity Needed? start->reactivity alcl3 Use AlCl₃ reactivity->alcl3 Yes mild Milder Conditions Preferred? reactivity->mild No fecl3 Consider FeCl₃ for Cleaner Reaction alcl3->fecl3 end Final Catalyst Choice fecl3->end zncl2 Use ZnCl₂ (Lower Yield) mild->zncl2 Yes high_yield Highest Possible Yield Critical? mild->high_yield No zncl2->end gaotf3 Explore Ga(OTf)₃ (High Cost) high_yield->gaotf3 Yes reusability Catalyst Reusability Important? high_yield->reusability No gaotf3->end solid_acid Use Solid Acid Catalyst reusability->solid_acid Yes reusability->end No solid_acid->end

Caption: Decision tree for catalyst selection.

References

A Comparative Guide to Purity Assessment of 1-(2-Amino-3,5-dibromophenyl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 1-(2-Amino-3,5-dibromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for purity assessment. This guide outlines a detailed HPLC protocol for this compound and compares its performance with alternative methods.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound. This method is based on the separation of the analyte from its potential impurities on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (containing 0.1% formic acid for improved peak shape).

  • Gradient Program:

    • 0-5 min: 40% ACN

    • 5-20 min: 40% to 80% ACN

    • 20-25 min: 80% ACN

    • 25-26 min: 80% to 40% ACN

    • 26-30 min: 40% ACN (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve 1 mg of the this compound sample in 10 mL of methanol.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The purity of the sample is determined by comparing the peak area of the main component with the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Methanol weigh->dissolve prep_end Prepared Samples dissolve->prep_end inject Inject into HPLC prep_end->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect hplc_end Chromatogram detect->hplc_end integrate Integrate Peaks hplc_end->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report Decision_Tree start Purity Assessment Requirement quant Quantitative Analysis? start->quant qual Qualitative / In-process Check? quant->qual No hplc Use HPLC quant->hplc Yes struct Structural Information Needed? qual->struct No tlc Use TLC qual->tlc Yes nmr Use NMR struct->nmr Yes gc Consider GC (if volatile) struct->gc No, but need high resolution

A Spectroscopic Comparison of 1-(2-Amino-3,5-dibromophenyl)ethanone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This comparative guide is designed to aid in the identification and differentiation of these isomers through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following table summarizes the expected and observed (where available for analogous compounds) spectroscopic data for the three isomers. The predicted values are based on the analysis of substituent effects on the phenyl ring.

Spectroscopic Technique1-(2-Amino-3,5-dibromophenyl)ethanone1-(4-Amino-3,5-dibromophenyl)ethanone1-(2-Amino-4,5-dibromophenyl)ethanone
¹H NMR
δ (Aromatic Protons)Two singlets expected in the range of 7.0-8.0 ppm.One singlet expected in the range of 7.5-8.5 ppm.Two singlets expected in the range of 6.5-7.5 ppm.
δ (Amino Protons)Broad singlet, ~4.5-5.5 ppm.Broad singlet, ~5.0-6.0 ppm.Broad singlet, ~4.0-5.0 ppm.
δ (Acetyl Protons)Singlet, ~2.5 ppm.Singlet, ~2.6 ppm.Singlet, ~2.5 ppm.
¹³C NMR
δ (Carbonyl Carbon)~195-200 ppm.~195-200 ppm.~195-200 ppm.
δ (Aromatic Carbons)Six distinct signals expected in the 110-150 ppm range.Four distinct signals expected due to symmetry.Six distinct signals expected in the 110-150 ppm range.
δ (Acetyl Carbon)~25-30 ppm.~25-30 ppm.~25-30 ppm.
IR Spectroscopy
N-H Stretching (cm⁻¹)Two bands in the 3300-3500 cm⁻¹ region.Two bands in the 3300-3500 cm⁻¹ region.Two bands in the 3300-3500 cm⁻¹ region.
C=O Stretching (cm⁻¹)Strong absorption around 1660-1680 cm⁻¹.Strong absorption around 1670-1690 cm⁻¹.Strong absorption around 1650-1670 cm⁻¹.
C-Br Stretching (cm⁻¹)500-650 cm⁻¹.500-650 cm⁻¹.500-650 cm⁻¹.
Mass Spectrometry
Molecular Ion (M⁺)Isotopic pattern for two bromine atoms (m/z, m/z+2, m/z+4). Expected m/z for C₈H₇Br₂NO is ~291, 293, 295.Isotopic pattern for two bromine atoms (m/z, m/z+2, m/z+4). Expected m/z for C₈H₇Br₂NO is ~291, 293, 295.Isotopic pattern for two bromine atoms (m/z, m/z+2, m/z+4). Expected m/z for C₈H₇Br₂NO is ~291, 293, 295.
Key FragmentationLoss of CH₃, CO, Br.Loss of CH₃, CO, Br.Loss of CH₃, CO, Br.

Note: The exact chemical shifts and absorption frequencies can vary based on the solvent and other experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of the aforementioned isomers.

Spectroscopic_Workflow General Workflow for Spectroscopic Comparison of Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isomer Sample Dissolve Dissolve in appropriate deuterated solvent (for NMR) or volatile solvent (for IR) Sample->Dissolve Sample->Dissolve Prepare_MS Prepare for MS (e.g., dilute in solvent) Sample->Prepare_MS NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR Infrared (IR) Spectroscopy Dissolve->IR MS Mass Spectrometry (MS) Prepare_MS->MS Process_NMR Process NMR Data (FT, phasing, baseline correction) NMR->Process_NMR Process_IR Analyze IR Spectrum (peak picking) IR->Process_IR Process_MS Analyze Mass Spectrum (identify molecular ion, fragmentation) MS->Process_MS Compare Compare Spectra of Isomers Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Efficacy of 1-(2-Amino-3,5-dibromophenyl)ethanone as a Precursor in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic selection of starting materials is a cornerstone of successful drug discovery, profoundly influencing the efficiency of synthetic routes, the diversity of accessible analogs, and the ultimate biological activity of the target compounds. This guide provides a comparative analysis of 1-(2-amino-3,5-dibromophenyl)ethanone as a precursor in the synthesis of bioactive molecules, with a particular focus on its application in the development of quinazoline-based therapeutics.

The amino-quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer and hypertension.[1][2] The utility of this compound lies in its inherent functionality, which allows for the construction of complex heterocyclic systems. The presence of the amino group and the acetyl substituent on the dibrominated benzene ring provides reactive sites for cyclization reactions, leading to the formation of the quinazoline core.

A notable example of a bioactive compound synthesized from precursors related to this compound is Batracylin (BAT), an anticancer agent with potent activity against various cancer cell lines.[3][4] BAT functions as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and cell division.[3][5] The dibromo-substitution on the precursor can be a key feature for enhancing the biological activity of the final compound or for providing handles for further chemical modification.

Comparative Analysis of Precursors in Quinazoline Synthesis

The synthesis of quinazoline derivatives can be achieved through various synthetic routes, each starting from different precursors. The choice of precursor significantly impacts the overall efficiency and versatility of the synthesis. Below is a comparison of synthetic strategies for quinazoline-based compounds, highlighting the role of this compound and its alternatives.

Precursor Synthetic Strategy Key Reagents/Catalysts Reaction Conditions Typical Yield Advantages Disadvantages
This compound Friedländer AnnulationBase or acid catalystHeatingModerate to GoodDirect route to substituted quinolines and quinazolines.Limited commercial availability of substituted precursors.
2-Aminobenzonitriles Cyclization with various reagentsAcids, bases, or metal catalystsVaries with reagentGood to ExcellentHigh versatility and availability of starting materials.May require harsh reaction conditions.
Anthranilic Acid Derivatives Cyclization with amides, formic acid, or other reagentsDehydrating agentsHigh temperaturesGoodReadily available and cost-effective starting materials.Can produce unwanted side products.
Isatoic Anhydride Reaction with amines and subsequent cyclizationBaseMild to moderate heatingGood to ExcellentVersatile precursor for a wide range of quinazolinones.The anhydride can be sensitive to moisture.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the synthesis of quinazoline derivatives.

Protocol 1: Synthesis of a Quinazoline Derivative from this compound (Hypothetical)

  • Step 1: Cyclization. To a solution of this compound (1 mmol) in ethanol (20 mL), add formamide (5 mmol) and a catalytic amount of sulfuric acid.

  • Step 2: Reflux. Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Step 4: Purification. Filter the solid, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinazoline derivative.

Protocol 2: Synthesis of Quinazoline from 2-Aminobenzophenone (Alternative)

  • Step 1: Reaction Mixture Preparation. In a microwave reaction tube, combine 2-aminobenzophenone (0.866 g), thiourea (0.0988 g), and dimethyl sulfoxide (DMSO) (5 mL).[6]

  • Step 2: Dissolution. Vigorously shake the tube to dissolve the reactants.[6]

  • Step 3: Microwave Irradiation. Place the sealed reaction tube in a microwave reactor and irradiate at a set temperature for a specified time.[6]

  • Step 4: Purification. After the reaction, the product can be purified by preparative thin-layer chromatography (TLC).[6]

Visualizing Molecular Pathways and Synthetic Workflows

Mechanism of Action: Batracylin as a Topoisomerase II Inhibitor

The anticancer activity of Batracylin stems from its ability to inhibit topoisomerase II, an enzyme that plays a critical role in managing DNA topology during replication and transcription.[3][5] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Batracylin_Pathway Batracylin Batracylin Topoisomerase_II Topoisomerase II Batracylin->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Regulates DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Inhibition leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Mechanism of Batracylin-induced apoptosis via Topoisomerase II inhibition.

Synthetic Workflow: From Precursor to Bioactive Quinazoline

The synthesis of a bioactive quinazoline from this compound typically involves a key cyclization step to form the core heterocyclic structure, followed by further functionalization to enhance biological activity.

Synthetic_Workflow Precursor This compound Cyclization Cyclization Reaction (e.g., with formamide) Precursor->Cyclization Quinazoline_Core Dibromo-Quinazoline Intermediate Cyclization->Quinazoline_Core Functionalization Further Functionalization (e.g., Suzuki coupling, amination) Quinazoline_Core->Functionalization Bioactive_Molecule Bioactive Quinazoline Derivative Functionalization->Bioactive_Molecule

Caption: Synthetic workflow for quinazoline derivatives from the precursor.

References

Safety Operating Guide

Proper Disposal of 1-(2-Amino-3,5-dibromophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1-(2-Amino-3,5-dibromophenyl)ethanone as a hazardous chemical waste. Due to its halogenated aromatic structure, it requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For this compound, a brominated organic compound, specific protocols must be followed. Waste of this nature is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2][3]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1][2]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Quantitative Hazard and Disposal Summary

Due to the absence of specific quantitative data for this compound, the following table summarizes key information based on analogous halogenated aromatic compounds.

ParameterGuidelineSource Citation
Waste Classification Hazardous Waste[1]
Waste Segregation Collect as Halogenated Organic Waste. Do not mix with non-halogenated solvents.[4][5]
Container Type Sturdy, leak-proof, and chemically compatible container. Original container is often suitable.[4][6]
Container Labeling Clearly label with "Hazardous Waste," the chemical name, and associated hazards.[7]
Storage Store in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[7]
Disposal Method Transfer to a licensed hazardous waste disposal facility for incineration or other approved treatment.[2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent paper).
  • Segregate this waste as Halogenated Organic Waste .[5] It is crucial to keep it separate from non-halogenated waste to avoid costly and complex disposal procedures.[8]

2. Waste Collection:

  • Collect solid waste, such as the pure compound or contaminated consumables, in a designated, properly labeled, and sealable container.[3]
  • For liquid waste (e.g., solutions containing the compound), use a dedicated, leak-proof container. Do not fill containers to more than 90% capacity to allow for expansion.[6]

3. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:
  • The words "Hazardous Waste"[7]
  • The full chemical name: "this compound"
  • A list of all components and their approximate concentrations if it is a mixture.
  • The primary hazard(s) (e.g., "Toxic," "Irritant").
  • The date of accumulation.

4. Temporary Storage:

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[7]
  • The SAA should be located away from drains and sources of ignition.[3] Ensure secondary containment is used to prevent spills.

5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowed time (regulations can vary, but 90 days is a common timeframe), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
  • Never dispose of this compound down the sink or in the regular trash.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealable solid waste container. is_solid->collect_solid Solid collect_liquid Collect in a labeled, leak-proof liquid waste container. is_solid->collect_liquid Liquid segregate Segregate as 'Halogenated Organic Waste' collect_solid->segregate collect_liquid->segregate store Store in designated Satellite Accumulation Area (SAA) with secondary containment. segregate->store contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-(2-Amino-3,5-dibromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Amino-3,5-dibromophenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected before each use and changed immediately upon contamination.[1]
Body Protection Laboratory Coat or Chemical-resistant SuitA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[1] For larger quantities or increased risk of exposure, a chemical-resistant suit is advised.[2][3]
Respiratory Protection RespiratorRequired if working outside of a certified chemical fume hood where dust or aerosols may be generated.[1][2][3]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[1][4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Identify Hazards prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Ensure Safety handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Begin Work handle_exp Perform Experiment in Hood handle_weigh->handle_exp clean_decon Decontaminate Surfaces handle_exp->clean_decon Experiment Complete store_chem Store in a Cool, Dry, Well-Ventilated Area handle_exp->store_chem If Storing clean_waste Segregate and Label Waste clean_decon->clean_waste clean_ppe Doff and Dispose of PPE clean_waste->clean_ppe Final Steps

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound.[5]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage.[1][2]

  • Fume Hood Preparation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure the fume hood is functioning correctly.

2. Handling and Experimentation:

  • Weighing: When weighing the solid compound, do so within the chemical fume hood to contain any dust.

  • Reactions: Perform all experimental procedures involving this compound within the fume hood.

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents.[5]

3. Post-Experiment Cleanup and Disposal:

  • Decontamination: Thoroughly wipe down all surfaces in the fume hood that may have come into contact with the chemical.

  • Waste Disposal: This material is classified as hazardous waste.[5]

    • Solid Waste: Collect any unused material and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.

    • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • The compound is listed as air-sensitive, so storage under an inert atmosphere is recommended.[5]

By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.